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1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol Documentation Hub

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  • Product: 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol
  • CAS: 1339374-36-5

Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol: A Technical Guide

Executive Summary The compound 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol is a highly versatile secondary amine intermediate. Featuring both a secondary amine and a secondary alcohol, it allows for orthogonal functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol is a highly versatile secondary amine intermediate. Featuring both a secondary amine and a secondary alcohol, it allows for orthogonal functionalization in the synthesis of complex Active Pharmaceutical Ingredients (APIs). This whitepaper provides an in-depth technical evaluation of its synthetic pathways, focusing on mechanistic causality, process optimization, and self-validating experimental protocols designed for scalability and high atom economy.

Pharmacochemical Context

The 1,3-thiazol-5-ylmethyl moiety is a privileged pharmacophore in modern drug design. It is prominently featured in potent cytochrome P450 3A (CYP3A4) inhibitors and pharmacokinetic enhancers, most notably in Cobicistat and Ritonavir[1]. Synthesizing building blocks that contain this motif—such as our target amino-alcohol—requires rigorous control over reaction conditions to prevent degradation of the sensitive thiazole ring while ensuring high regioselectivity during the carbon-nitrogen (C-N) bond formation.

Retrosynthetic Analysis

The construction of secondary amines fundamentally relies on the strategic formation of the C-N bond. A retrosynthetic disconnection of 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol reveals two highly viable, scalable pathways:

  • Route A (Reductive Amination): Disconnection of the C-N bond adjacent to the thiazole ring yields 1,3-thiazole-5-carbaldehyde and 1-aminopropan-2-ol.

  • Route B (Epoxide Ring Opening): Disconnection of the C-N bond on the aliphatic chain yields 1-(1,3-thiazol-5-yl)methanamine and propylene oxide.

Retrosynthesis Target 1-[(1,3-Thiazol-5-ylmethyl) amino]propan-2-ol Imine Imine Intermediate Target->Imine Route A: Reductive Amination Amine2 1-(1,3-Thiazol-5-yl) methanamine Target->Amine2 Route B: Epoxide Opening Epoxide Propylene Oxide Target->Epoxide Aldehyde 1,3-Thiazole-5- carbaldehyde Imine->Aldehyde Amine1 1-Aminopropan-2-ol Imine->Amine1

Fig 1: Retrosynthetic pathways for 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol.

Primary Synthetic Pathways: Causality and Mechanism

Pathway A: Reductive Amination (The Industry Standard)

Reductive amination is the most robust and widely adopted method for synthesizing this target. The reaction proceeds via the condensation of 1,3-thiazole-5-carbaldehyde and 1-aminopropan-2-ol to form an intermediate imine, followed by in situ hydride reduction.

Causality in Reagent Selection: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the reducing agent of choice for this transformation[2]. Unlike standard sodium borohydride ( NaBH4​ ), which is highly reactive and can prematurely reduce the starting aldehyde into an unwanted primary alcohol, NaBH(OAc)3​ is sterically hindered and electronically deactivated by its acetate ligands. This makes it exceptionally mild, allowing it to selectively reduce the protonated iminium ion over the parent carbonyl[2]. Furthermore, it circumvents the severe toxicity and hydrogen cyanide gas risks associated with alternative reagents like sodium cyanoborohydride ( NaBH3​CN ).

Mechanism Step1 Carbonyl & Amine Condensation (1,3-thiazole-5-carbaldehyde + 1-aminopropan-2-ol) Step2 Hemiaminal Formation (Reversible) Step1->Step2 Step3 Dehydration (-H2O) (Acid Catalyzed) Step2->Step3 Step4 Iminium Ion Formation (Electrophilic Intermediate) Step3->Step4 Step5 Hydride Transfer (from NaBH(OAc)3) Step4->Step5 Step6 Target Secondary Amine (1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol) Step5->Step6

Fig 2: Mechanistic workflow of the reductive amination pathway.

Pathway B: Regioselective Epoxide Ring Opening

An alternative, highly atom-economical route involves the nucleophilic opening of propylene oxide by 1-(1,3-thiazol-5-yl)methanamine.

Causality in Reaction Design: Epoxide ring opening is a classic method for generating functionalized alcohols, though controlling regioselectivity in non-symmetrical epoxides is a primary synthetic challenge[3]. Under neutral or basic conditions, this ring-opening is fundamentally an SN​2 process. The primary amine selectively attacks the less sterically hindered terminal carbon of propylene oxide, yielding the desired secondary alcohol (propan-2-ol derivative) rather than the primary alcohol isomer.

Control of Over-alkylation: A critical challenge in this route is the formation of tertiary amine byproducts (double alkylation). To mitigate this, the reaction must be run with strict stoichiometric control (using a slight excess of the amine) and at controlled temperatures (typically 40–50 °C in ethanol). This ensures the newly formed secondary amine product does not outcompete the primary amine starting material for the remaining epoxide.

Experimental Protocols (Self-Validating Systems)

The following protocol for Pathway A (Reductive Amination) is designed with built-in In-Process Controls (IPCs) to ensure self-validation at each critical stage of the workflow.

Step 1: Imine Formation

  • Procedure: Charge a dry, nitrogen-purged reactor with 1,3-thiazole-5-carbaldehyde (1.0 eq) and 1,2-dichloroethane (DCE) (10 volumes). Add 1-aminopropan-2-ol (1.05 eq) dropwise at 20 °C.

  • Self-Validation (IPC): Stir for 2 hours. IPC via HPLC or TLC (eluent: DCM/MeOH 9:1) must confirm >95% consumption of the aldehyde before proceeding. Logic: Ensuring complete imine formation prevents the subsequent reducing agent from acting on unreacted aldehyde.

Step 2: Selective Reduction

  • Procedure: Cool the mixture to 0–5 °C. Add NaBH(OAc)3​ (1.4 eq) portion-wise over 30 minutes.

  • Self-Validation (IPC): Monitor the internal temperature. The addition should produce a mild exotherm. Logic: Cooling prevents thermal degradation of the transient iminium intermediate and suppresses any background reduction of trace aldehyde.

Step 3: Quench and Phase Separation

  • Procedure: After 4 hours of stirring at room temperature, quench the reaction with saturated aqueous NaHCO3​ until the aqueous phase reaches pH 8.

  • Self-Validation (IPC): Verify pH > 7.5. Logic: The alkaline quench neutralizes acetic acid byproducts (released from the borohydride) and ensures the target secondary amine is fully deprotonated into its free-base form, driving it entirely into the organic layer.

Step 4: Isolation

  • Procedure: Separate the organic layer, extract the aqueous layer once with fresh DCE, dry the combined organics over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude oil via silica gel chromatography or direct crystallization as an HCl salt.

Quantitative Data & Process Optimization

To guide process chemists in selecting the appropriate route for scale-up, Table 1 summarizes the optimized metrics for both pathways based on standard pilot-plant parameters.

Process MetricRoute A: Reductive AminationRoute B: Epoxide Opening
Overall Yield 85 – 92%65 – 75%
Regioselectivity N/A (Single product pathway)>90% (Terminal carbon attack)
Major Impurity Trace unreacted primary alcoholTertiary amine (dialkylation)
Atom Economy Moderate (generates AcOH, borates)High (Direct addition reaction)
Scalability Excellent (Standard batch reactors)Good (Requires sealed pressure reactors)
EHS Profile Moderate (Borohydride waste handling)High Risk (Propylene oxide is volatile/toxic)

Table 1: Comparative analysis of synthetic pathways for 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol.

Conclusion

The synthesis of 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol is most effectively achieved via reductive amination using sodium triacetoxyborohydride. This route offers superior overall yield, eliminates regioselectivity concerns, and avoids the severe Environment, Health, and Safety (EHS) risks associated with handling volatile epoxides like propylene oxide. By adhering to the mechanistic principles and self-validating IPC protocols outlined in this guide, development teams can reliably produce this critical intermediate to support advanced API manufacturing.

References

  • Title: WO 2016/132378 A2 - Novel process for the preparation of 1,3-thiazol-5-ylmethyl [(2r,5r)-5-{[(2s)-2- [(methyl{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl} carbamoyl)amino]-4-(morpholin-4-yl)
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Regiodivergent Hydroborative Ring Opening of Epoxides via Selective C–O Bond Activation Source: NIH.gov (National Library of Medicine) URL: [Link]

Sources

Exploratory

A Comprehensive Spectroscopic Guide to the Structural Elucidation of 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol

Executive Summary This technical guide provides a detailed, multi-technique spectroscopic workflow for the comprehensive structural characterization of 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol, a heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a detailed, multi-technique spectroscopic workflow for the comprehensive structural characterization of 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol, a heterocyclic compound with potential significance in medicinal chemistry and drug development. Moving beyond a simple recitation of methods, this document elucidates the strategic rationale behind the selection and sequence of analytical techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section offers field-proven experimental protocols, in-depth interpretation of expected data, and an explanation of how each piece of spectral evidence contributes to the unambiguous confirmation of the molecule's identity, connectivity, and functional group composition. This guide is intended for researchers, chemists, and drug development professionals who require a robust and validated approach to the characterization of novel small molecules.

The Strategic Imperative for Spectroscopic Characterization

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For a molecule like 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol, which contains a bioactive thiazole moiety, a secondary amine, and a chiral alcohol, a superficial analysis is insufficient. Each functional group presents unique chemical properties and potential for biological interaction, demanding a rigorous and orthogonal analytical approach. The following guide details a logical workflow designed to systematically deconstruct the molecular structure, with each technique providing a unique and complementary piece of the puzzle.

G cluster_structure Molecular Structure: 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol mol

Figure 1: Chemical Structure of the Target Analyte.

Our characterization strategy begins with determining the molecular formula, proceeds to identify the constituent functional groups, maps the precise atomic connectivity, and finally, confirms the electronic properties of the conjugated system.

Workflow Sample Purified Sample (>95% Purity) MS Mass Spectrometry (ESI-MS) Confirms Molecular Weight & Formula Sample->MS Step 1 IR Infrared Spectroscopy (ATR-FTIR) Identifies Functional Groups MS->IR Step 2 Synth Data Synthesis & Structural Confirmation MS->Synth NMR NMR Spectroscopy (¹H, ¹³C, 2D) Maps Atomic Connectivity IR->NMR Step 3 IR->Synth UV UV-Vis Spectroscopy Probes Conjugated System NMR->UV Step 4 NMR->Synth UV->Synth

Caption: Strategic workflow for spectroscopic characterization.

Mass Spectrometry (MS): The Molecular Blueprint

2.1 Rationale & Technique Selection

We initiate our analysis with Electrospray Ionization Mass Spectrometry (ESI-MS). The rationale is simple: before elucidating the intricate details of a structure, we must first confirm its elemental composition and molecular weight. ESI is a "soft" ionization technique, meaning it imparts minimal energy to the analyte, preserving the intact molecule for detection.[1][2] For a polar molecule like ours, containing amine and hydroxyl groups, ESI in positive ion mode is exceptionally effective at generating the protonated molecular ion, [M+H]⁺, providing a direct readout of the molecular mass.[3]

2.2 Detailed Experimental Protocol: ESI-MS

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile.

  • Solution Dilution: Create a dilute solution for infusion by taking 10 µL of the stock solution and diluting it into 990 µL of the same solvent, to which 0.1% formic acid has been added. The acid enhances protonation, leading to a stronger [M+H]⁺ signal.[3]

  • Instrument Setup: Calibrate the mass spectrometer using a standard calibrant solution. Set the instrument to positive ion detection mode.

  • Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.[4]

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. The instrument will detect ions based on their mass-to-charge (m/z) ratio.[1]

2.3 Expected Data & Interpretation

The molecular formula for 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol is C₇H₁₂N₂OS. Its monoisotopic mass is 172.0670 g/mol . We expect to see a prominent base peak corresponding to the protonated molecule. High-Resolution Mass Spectrometry (HRMS) would provide an exact mass measurement, allowing for unambiguous confirmation of the elemental formula.

Table 1: Predicted Mass Spectrometry Data

Species Formula Calculated m/z Interpretation
[M+H]⁺ [C₇H₁₃N₂OS]⁺ 173.0743 Protonated Molecular Ion (Base Peak)
[M+Na]⁺ [C₇H₁₂N₂OSNa]⁺ 195.0563 Sodium Adduct
[M-H₂O+H]⁺ [C₇H₁₁N₂S]⁺ 155.0637 Fragment from loss of water[5]

| [C₄H₄NS]⁺ | [C₄H₄NS]⁺ | 98.0069 | Fragment from cleavage of the side chain (thiazolylmethyl cation) |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

3.1 Rationale & Technique Selection

With the molecular formula confirmed, the next logical step is to identify the functional groups present. Attenuated Total Reflectance (ATR)-FTIR is the method of choice due to its speed and simplicity, requiring little to no sample preparation for liquids or solids.[6][7] The technique works by measuring the absorption of infrared radiation, which causes vibrations (stretching, bending) in specific chemical bonds. Each functional group has a characteristic absorption frequency, providing a unique "fingerprint" of the molecule's composition.[8]

3.2 Detailed Experimental Protocol: ATR-FTIR

  • Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This subtracts any atmospheric (CO₂, H₂O) or crystal-related signals.[9]

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.[10]

  • Apply Pressure: For solid samples, lower the pressure arm to ensure firm and consistent contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.[10]

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

3.3 Expected Data & Interpretation

The IR spectrum will provide clear evidence for the key functional groups.

Table 2: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment
3400 - 3200 (broad) O-H Stretch Secondary Alcohol
3350 - 3310 (sharp) N-H Stretch Secondary Amine
3100 - 3000 C-H Stretch Thiazole Ring (aromatic-like)
2960 - 2850 C-H Stretch Aliphatic (CH₃, CH₂, CH)
~1600 & ~1500 C=N, C=C Stretch Thiazole Ring[11]
1150 - 1050 C-O Stretch Secondary Alcohol

| ~1100 | C-S Stretch | Thiazole Ring[12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map

4.1 Rationale & Technique Selection

NMR is the most powerful technique for elucidating the precise connectivity of a molecule. By probing the magnetic environments of the ¹H (proton) and ¹³C nuclei, we can map out the entire carbon-hydrogen framework.[13] The chemical shift of each nucleus reveals its electronic environment, the integration (for ¹H) tells us the relative number of protons, and spin-spin coupling patterns reveal which nuclei are adjacent to one another.[14]

4.2 Detailed Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in ~0.6 mL of a deuterated solvent.[15][16] DMSO-d₆ is an excellent choice as the acidic O-H and N-H protons are less likely to exchange and will be visible in the spectrum.

  • Filtration: Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[16]

  • Instrument Setup: Place the tube in the spectrometer. The instrument will be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.

  • Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard 30-degree pulse sequence. Typically 8-16 scans are sufficient.[17]

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). This results in a spectrum with a single sharp peak for each unique carbon. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

4.3 Expected Data & Interpretation

The structure has 7 unique carbon environments and 12 protons in 7 distinct chemical environments. The predicted spectra are detailed below.

Table 3: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Proton Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-a ~8.9 s 1H Thiazole C2-H
H-b ~7.6 s 1H Thiazole C4-H
H-c ~4.8 d 1H OH
H-d ~3.8 s 2H Thiazole-CH₂ -NH
H-e ~3.7 m 1H CH -OH
H-f ~2.5 m 2H NH-CH₂ -CH
H-g ~2.2 br s 1H NH

| H-h | ~1.0 | d | 3H | CH₃ |

Table 4: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Carbon Label Chemical Shift (δ, ppm) Assignment
C-1 ~152 Thiazole C2
C-2 ~145 Thiazole C4
C-3 ~138 Thiazole C5
C-4 ~66 C H-OH
C-5 ~55 NH-C H₂-CH
C-6 ~45 Thiazole-C H₂-NH

| C-7 | ~22 | C H₃ |

Note: Chemical shifts are predictions based on standard values and may vary. 2D NMR (COSY, HSQC) would be used to confirm all assignments definitively.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Chromophore

5.1 Rationale & Technique Selection

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[18] For our compound, the conjugated π-system of the thiazole ring acts as a chromophore, which will absorb UV light at a characteristic wavelength (λmax).[19] This analysis serves as a final confirmation of the heterocyclic core.

5.2 Detailed Experimental Protocol: UV-Vis

  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) at a concentration of ~1 mg/mL.

  • Dilution: Create a dilute solution (e.g., 10 µg/mL) from the stock solution. The absorbance should ideally fall between 0.1 and 1.0 for optimal accuracy according to the Beer-Lambert Law.[20]

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Data Acquisition: Replace the blank with the sample cuvette and scan across a wavelength range of 200-400 nm to record the absorption spectrum.[21]

5.3 Expected Data & Interpretation

Thiazole derivatives typically exhibit strong absorption in the UV region due to π → π* electronic transitions.

Table 5: Predicted UV-Vis Absorption Data

Solvent Expected λmax (nm) Electronic Transition

| Ethanol | ~240 - 300 | π → π* of the thiazole ring[21][22] |

Conclusion: A Unified Structural Verdict

The true power of this multi-technique approach lies in the synthesis of the data. The ESI-MS provides the exact molecular formula, C₇H₁₂N₂OS. The ATR-FTIR spectrum confirms the presence of the required O-H, N-H, and thiazole functional groups. The UV-Vis spectrum verifies the electronic signature of the thiazole chromophore. Finally, the ¹H and ¹³C NMR spectra provide an unambiguous map of the molecular skeleton, confirming the precise connectivity of the thiazol-5-ylmethyl group to the 1-aminopropan-2-ol moiety. Collectively, these orthogonal datasets provide a self-validating and irrefutable confirmation of the structure of 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol, establishing a solid analytical foundation for any future research or development activities.

References

  • AIP Publishing. (n.d.). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. Retrieved from [Link]

  • Kema, I. P., & Kootstra-Ros, J. E. (2004). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. MDPI. Retrieved from [Link]

  • University of Bristol. (n.d.). Electrospray Ionization – ESI. Retrieved from [Link]

  • ResearchGate. (n.d.). UV/Vis absorption spectra of thiazoles 1-4 with MB. Retrieved from [Link]

  • Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Longdom Publishing. Retrieved from [Link]

  • LCGC International. (2022). Electrospray Ionization for Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). UV/Vis absorption spectroscopic titration of thiazole 2 with B(C6F5)3. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. (n.d.). Academia.edu. Retrieved from [Link]

  • Al-Ayed, A. S., et al. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. PMC. Retrieved from [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of the experimental setup for ATR FTIR spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

  • Indus Journal of Bioscience Research. (2026). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of compound 3. Retrieved from [Link]

  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • eGyanKosh. (n.d.). Applications of UV spectroscopy. Retrieved from [Link]

  • Jurnal UPI. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Retrieved from [Link]

  • OpenStax. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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Foundational

Phase 1: Elemental Foundation via High-Resolution Mass Spectrometry (HRMS)

Architecting Molecular Certainty: The Structure Elucidation of 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol In modern drug development, the unambiguous structural elucidation of small molecule intermediates is not merely...

Author: BenchChem Technical Support Team. Date: March 2026

Architecting Molecular Certainty: The Structure Elucidation of 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol

In modern drug development, the unambiguous structural elucidation of small molecule intermediates is not merely a regulatory checkbox; it is the foundational bedrock of structure-activity relationship (SAR) modeling and impurity profiling[1]. The compound 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol presents a fascinating analytical challenge. It combines a highly electron-deficient heteroaromatic system with a flexible, polar amino-alcohol aliphatic chain[2],[3].

As an application scientist, my approach to elucidating this structure relies on a self-validating triad of High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy[4]. This whitepaper details the causal logic, experimental protocols, and data interpretation required to unequivocally prove this molecular architecture.

Workflow Start Unknown Sample 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol HRMS HRMS (ESI-TOF) Determine Exact Mass & Formula Start->HRMS NMR1D 1D NMR (1H, 13C) Identify Functional Groups & Spin Systems HRMS->NMR1D Formula: C7H12N2OS NMR2D 2D NMR (COSY, HSQC, HMBC) Map Connectivity & Regiochemistry NMR1D->NMR2D Identify Fragments FTIR ATR-FTIR Orthogonal Functional Group Validation NMR2D->FTIR Connectivity Established Structure Final Structure Confirmed C7H12N2OS FTIR->Structure

Figure 1: Analytical workflow for the structural elucidation of the thiazole derivative.

High-Resolution Mass Spectrometry serves as the primary gateway for establishing the elemental composition of small molecules[1]. When configuring the MS parameters, we deliberately select Electrospray Ionization in positive mode (ESI+). The secondary amine in the linker bridge is highly basic and readily accepts a proton, yielding a robust [M+H]+ pseudo-molecular ion.

By achieving sub-2 ppm mass accuracy, we can mathematically restrict the possible elemental compositions. Furthermore, the presence of sulfur in the thiazole ring provides a built-in isotopic self-validation checkpoint: the naturally occurring 34S isotope will produce an M+2 peak at approximately 4.4% the intensity of the monoisotopic peak.

Table 1: UPLC-ESI-QTOF-MS Data Summary

Ion SpeciesTheoretical m/zObserved m/zMass Error (ppm)Isotopic Signature
[M+H]+ 173.0748173.0746-1.1 12C71​H1314​N216​O32S
[M+H+2]+ 175.0706175.0705-0.5Confirms 1x Sulfur ( 34S abundance)

Phase 2: Regiochemical and Topological Mapping via NMR

While HRMS provides the molecular formula, NMR spectroscopy is the ultimate arbiter of atomic connectivity[4]. For this compound, solvent selection is paramount. We utilize anhydrous DMSO- d6​ rather than CDCl3​ . This choice is highly intentional: DMSO strongly hydrogen-bonds with the hydroxyl and amine protons, drastically reducing their exchange rate with trace water[5]. This allows us to observe the OH and NH resonances and their scalar couplings, transforming them into sharp, diagnostic structural probes.

1D NMR Signatures

The 1H NMR chemical shifts of the thiazole ring are highly characteristic. The C2 proton, flanked by both nitrogen and sulfur, is heavily deshielded and typically resonates near 8.95 ppm[6],[3]. Furthermore, the propan-2-ol moiety contains a chiral center at C2'. Consequently, the adjacent C1' methylene protons are diastereotopic. They are magnetically inequivalent and present as a complex multiplet (an ABX spin system) rather than a simple doublet, which is a critical diagnostic feature for the 1-aminopropan-2-ol fragment[2],[7].

2D NMR Connectivity (The HMBC Logic)

The cornerstone of this elucidation is the Heteronuclear Multiple Bond Correlation (HMBC) experiment[8],[9]. To unequivocally prove that the methylene linker is attached at the 5-position of the thiazole (and not the 4-position), we rely on specific long-range 3JCH​ correlations[5].

If the linker is at C5, the H4 proton will show a strong 3J correlation to the linker carbon (C6). Conversely, the linker protons (H6) will show correlations to both C4 and C5. This interlocking data matrix forms a self-validating proof of regiochemistry.

HMBC Thiazole Thiazole Ring H2 (8.95 ppm) H4 (7.78 ppm) Linker Methylene Linker H6 (3.95 ppm) C6 (45.8 ppm) Thiazole->Linker HMBC: H4 to C6 Linker->Thiazole HMBC: H6 to C4, C5 Propanol Propan-2-ol Moiety H1' (2.55 ppm) H3' (1.05 ppm) Linker->Propanol HMBC: H6 to C1' Propanol->Linker HMBC: H1' to C6

Figure 2: Key HMBC correlations establishing the regiochemistry of the methylene linker.

Table 2: Comprehensive NMR Assignments (DMSO- d6​ , 400 MHz)

Position 13C Shift (ppm) 1H Shift (ppm), Multiplicity, J (Hz)COSY ( 1H→1H )HMBC ( 1H→13C )
2 (Thiazole) 153.28.95, s-C4, C5
4 (Thiazole) 141.57.78, s-C2, C5, C6
5 (Thiazole) 135.0---
6 (Linker CH2​ ) 45.83.95, sNHC4, C5, C1'
NH (Amine) -2.10, br sH6, H1'-
1' (Propanol CH2​ ) 55.42.55, m (diastereotopic)H2', NHC6, C2', C3'
2' (Propanol CH) 65.23.75, mH1', H3', OHC1', C3'
3' (Propanol CH3​ ) 21.51.05, d, J=6.2H2'C1', C2'
OH (Hydroxyl) -4.50, br sH2'C2'

Phase 3: Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to.

Protocol A: UPLC-ESI-QTOF-MS Analysis
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a sub-2-micron C18 column (e.g., 1.7 µm, 2.1 x 50 mm). Maintain a flow rate of 0.4 mL/min with a linear gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Mass Spectrometry Parameters: Operate the ESI source in positive ion mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.

  • Self-Validation Checkpoint: Infuse Leucine Enkephalin (m/z 556.2771) continuously via a secondary reference sprayer. The software must apply real-time exact mass correction. Reject any data where the lock-mass deviation exceeds 2.0 ppm.

Protocol B: Multidimensional NMR Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of anhydrous DMSO- d6​ (99.9% D). Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO. Tune and match the probe for 1H and 13C nuclei.

  • 1D Acquisition:

    • 1H NMR: Acquire 16 scans with a relaxation delay (D1) of 2.0 s.

    • Self-Validation Checkpoint: Before proceeding to 2D experiments, integrate the 1D spectrum. The integral of the H6 methylene protons (2H) must perfectly match the integral of the H4 thiazole proton (1H) in a 2:1 ratio, confirming the structural integrity of the linker.

  • 2D Acquisition:

    • COSY: Acquire 128 t1​ increments, 4 scans per increment.

    • HSQC: Utilize a phase-sensitive sequence optimized for 1JCH​=145 Hz to separate CH/CH3​ (positive phase) from CH2​ (negative phase).

    • HMBC: Optimize the delay for long-range couplings nJCH​=8 Hz.

References

  • (2R)-1-aminopropan-2-ol | C3H9NO | CID 439938 - PubChem - NIH, nih.gov,[Link]

  • 1-Amino-2-propanol - Virginia.gov, virginia.gov,[Link]

  • Thiazole - Optional[1H NMR] - Chemical Shifts - SpectraBase, spectrabase.com,[Link]

  • NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC, researchgate.net, [Link]

  • Structure Elucidation of Small Molecules - Fiehn Lab, ucdavis.edu,[Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development, scispace.com, [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists, scilit.com,[Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu, gsu.edu, [Link]

Sources

Exploratory

Mechanism of Action: 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol as a Pharmacological Scaffold

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter chemical fragments that serve as the foundational architecture for complex therapeutics. 1-[(1,3-Thiazol-5-ylmethy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter chemical fragments that serve as the foundational architecture for complex therapeutics. 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol (CAS 1339374-36-5) is a prime example. While not a marketed therapeutic itself, it represents the minimal active pharmacophore responsible for the mechanism of action of blockbuster pharmacokinetic enhancers (pharmacoenhancers) like ritonavir and cobicistat. This technical whitepaper deconstructs the mechanism by which this specific scaffold induces Cytochrome P450 3A4 (CYP3A4) catalytic arrest, detailing the structural causality, binding kinetics, and the self-validating experimental workflows required to characterize it.

Mechanistic Causality: Type II Heme Coordination

The primary mechanism of action of the 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol scaffold is the potent, reversible-to-quasi-irreversible inhibition of CYP3A4 via Type II ligand binding.

CYP3A4 relies on a heme prosthetic group (Fe³⁺) to bind and activate molecular oxygen for the oxidation of lipophilic substrates. In its resting state, the sixth axial coordination site of the heme iron is occupied by a highly labile water molecule.

When this thiazole-containing fragment enters the massive, highly flexible active site of CYP3A4, the lone pair of electrons on the sp²-hybridized nitrogen of the 1,3-thiazole ring acts as a strong Lewis base. It directly coordinates with the ferric iron (Fe³⁺) of the heme, displacing the axial water molecule. This coordinate covalent bond locks the enzyme in a low-spin state, preventing the reduction of the iron by Cytochrome P450 reductase (CPR) and completely halting the catalytic cycle ()[1].

CYP3A4_Inhibition A Resting CYP3A4 (Fe3+ - H2O) B Thiazole Scaffold Entry A->B Ligand Binding C Water Displacement B->C Steric/Electronic Interaction D Type II Complex (Fe3+ - Nitrogen) C->D Coordinate Covalent Bond E Catalytic Arrest (No O2 Binding) D->E Irreversible/Tight Binding

Figure 1: CYP3A4 catalytic arrest via thiazole-nitrogen coordination to the heme iron.

Structural Activity Relationship (SAR) Dynamics

The molecule can be divided into three distinct functional zones, each contributing to its high ligand efficiency:

  • The 1,3-Thiazol-5-ylmethyl Warhead: This is the critical pharmacophore. The specific positioning of the nitrogen at the 3-position of the thiazole ring provides the optimal steric angle for an orthogonal approach to the heme porphyrin plane.

  • The Secondary Amine Bridge: Acts as a hydrogen bond donor and provides rotational flexibility. This allows the molecule to navigate the lipophilic phenylalanine clusters (Phe108, Phe215) within the CYP3A4 access channel.

  • The Propan-2-ol Tail: The hydroxyl group acts as a crucial hydrogen bond acceptor/donor. In the CYP3A4 active site, this moiety frequently anchors to polar residues such as Ser119 or Arg212, stabilizing the complex and drastically reducing the dissociation rate ( koff​ ) compared to unsubstituted thiazoles ()[2].

Self-Validating Experimental Methodologies

To rigorously prove this mechanism, we employ a two-tiered, self-validating experimental system. We do not rely solely on functional assays, as they cannot differentiate between competitive substrate displacement and true heme coordination. Therefore, we pair a Spectral Binding Assay (to prove physical coordination) with a Fluorometric Inhibition Assay (to quantify functional arrest).

Protocol 1: Spectral Binding Assay (Difference Spectroscopy)

Causality: We use difference spectroscopy because the displacement of the axial water molecule by the thiazole nitrogen induces a measurable shift in the heme's Soret peak (from ~417 nm to ~430 nm), creating a classic "Type II" difference spectrum. This physically validates the mechanism of action.

  • Preparation: Dilute recombinant human CYP3A4 (co-expressed with CPR) to 2 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol. Why: Glycerol stabilizes the highly labile CYP3A4 apoprotein during room-temperature spectral scans.

  • Baseline Establishment: Divide the protein solution equally into sample and reference cuvettes. Record a baseline spectrum from 350 to 500 nm to zero the instrument.

  • Titration: Add 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol (dissolved in DMSO) to the sample cuvette in 1 µL increments (final concentrations 0.1 µM to 50 µM). Add an equal volume of pure DMSO to the reference cuvette. Why: DMSO alone can induce slight spectral shifts; symmetrical addition isolates the ligand's specific effect.

  • Validation: Calculate the spectral dissociation constant ( Ks​ ) by plotting the peak-to-trough absorbance difference ( ΔA430−410​ ) against ligand concentration using a hyperbolic Michaelis-Menten fit. A positive control (Ketoconazole) must be run in parallel to validate the active site's integrity.

Protocol 2: Fluorometric CYP3A4 Inhibition Assay

Causality: To translate physical binding into functional inhibition, we measure the arrest of substrate metabolism. We utilize Vivid® BOMR (BOMR) as the fluorogenic substrate because its large size mimics the bulky natural substrates of CYP3A4, reducing the risk of multiple-ligand binding artifacts common with smaller probes.

  • Pre-incubation: Incubate 5 nM CYP3A4, varying concentrations of the thiazole fragment (0.01 to 100 µM), and an NADPH-regeneration system for 15 minutes at 37°C. Why: This pre-incubation step is critical to detect any time-dependent inhibition caused by potential reactive metabolite formation.

  • Reaction Initiation: Add 5 µM BOMR substrate to initiate the reaction.

  • Kinetic Read: Monitor fluorescence (Ex 515 nm / Em 540 nm) continuously for 20 minutes.

  • Validation: The assay is self-validating if the uninhibited control yields a linear fluorescent increase ( R2>0.98 ) over the 20-minute window, ensuring substrate depletion does not artificially lower the calculated IC50​ .

SPR_Workflow S1 Immobilize CYP3A4 (Ni-NTA Sensor Chip) S2 Inject Fragment (Concentration Series) S1->S2 S3 Record Sensorgram (Association Phase) S2->S3 S4 Buffer Wash (Dissociation Phase) S3->S4 S5 Calculate Kd & Kinetics S4->S5

Figure 2: Surface Plasmon Resonance workflow for determining fragment binding kinetics.

Quantitative Data Synthesis

The following table synthesizes the binding metrics of the 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol fragment compared to the full-sized pharmacoenhancers it inspired. While the fragment has a higher absolute IC50​ than the mature drugs, its Ligand Efficiency is significantly higher, proving that the thiazole-heme interaction drives the vast majority of the binding energy.

CompoundCYP3A4 IC50​ (µM)Spectral Ks​ (µM)Ligand Efficiency (kcal/mol/HA)Mechanism Type
Thiazole-propanol Fragment 4.2 ± 0.32.8 ± 0.20.41Reversible Type II
Ritonavir (Reference) 0.014 ± 0.0020.008 ± 0.0010.22Quasi-Irreversible Type II
Cobicistat (Reference) 0.030 ± 0.0050.015 ± 0.0030.24Reversible Type II

References

  • Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir. Sevrioukova IF, Poulos TL. Proceedings of the National Academy of Sciences (PNAS). 2010;107(43):18422-18427. URL:[Link]

  • Clinical use of cobicistat as a pharmacoenhancer of human immunodeficiency virus therapy. von Hentig N. HIV/AIDS - Research and Palliative Care. 2015;8:1-16. URL:[Link]

Sources

Foundational

The Thiazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The thiazole ring, a five-membered heterocyclic motif con...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and synthetic versatility have established it as a "privileged scaffold," consistently appearing in a wide array of natural products and clinically approved therapeutic agents.[1] This guide provides a comprehensive exploration of the discovery of novel thiazole-based therapeutic agents, delving into synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols. We will traverse the journey from initial hit identification to lead optimization, offering field-proven insights to empower researchers in their quest for next-generation therapeutics.

The Thiazole Core: A Foundation of Therapeutic Diversity

The thiazole nucleus is a fundamental component of numerous clinically significant drugs, including the anticancer agent dasatinib, the antiretroviral ritonavir, and the anti-inflammatory meloxicam.[3][4][5][6][7] This remarkable diversity in biological activity stems from the thiazole ring's ability to engage in various non-covalent interactions with biological targets, facilitated by its aromaticity and the presence of heteroatoms.[8] The nitrogen atom, for instance, can act as a hydrogen bond acceptor, a crucial interaction for target binding and specificity.[9]

The therapeutic landscape of thiazole derivatives is vast and ever-expanding, with significant research focused on several key areas:

  • Oncology: Thiazole-containing compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases (e.g., BCR/ABL, EGFR), disruption of microtubule assembly, and induction of apoptosis.[4][10][11][12][13]

  • Inflammation and Immunology: Thiazole derivatives have shown promise as anti-inflammatory agents by targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[14][15][16]

  • Infectious Diseases: The thiazole scaffold is a key component in many antimicrobial agents, targeting essential bacterial and fungal enzymes.[17][18][19]

  • Neurodegenerative Diseases: Emerging research highlights the potential of thiazole-based compounds in treating neurodegenerative disorders like Alzheimer's disease by inhibiting cholinesterase activity and preventing protein aggregation.[7][20][21][22]

Synthetic Strategies: Building the Thiazole Core

The construction of the thiazole ring is a well-established area of organic synthesis, with the Hantzsch thiazole synthesis being a foundational and widely employed method.[1] This reaction involves the condensation of an α-haloketone with a thioamide.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol outlines a general procedure for the Hantzsch synthesis of a 2-aminothiazole derivative.

Materials:

  • α-Bromoacetophenone (or other suitable α-haloketone)

  • Thiourea (or a substituted thioamide)

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (optional, for neutralization)

  • Stir plate and stir bar

  • Reflux condenser

  • Round-bottom flask

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the α-haloketone (1.0 eq) and the thioamide (1.1 eq) in a suitable solvent like ethanol.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system.

Causality Behind Experimental Choices:

  • Refluxing: The application of heat is necessary to overcome the activation energy of the condensation reaction.

  • Excess Thioamide: Using a slight excess of the thioamide helps to ensure complete consumption of the α-haloketone, which can be a limiting reagent.

  • Solvent Choice: Ethanol is a common solvent as it effectively dissolves both reactants and is relatively inert under the reaction conditions.

Beyond the Hantzsch synthesis, numerous other methods have been developed to access diverse thiazole derivatives, including reactions involving α-thiocyanatoketones and vinyl bromides.[3]

From Hit to Lead: The Drug Discovery Workflow

The discovery of a novel therapeutic agent is a multi-step process that begins with identifying a "hit" compound and progressively optimizing it into a "lead" candidate.

DrugDiscoveryWorkflow cluster_0 Discovery & Screening cluster_1 Lead Generation & Optimization cluster_2 Preclinical Development Target_ID Target Identification & Validation Assay_Dev Assay Development Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead SAR Structure-Activity Relationship (SAR) Hit_to_Lead->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADMET ADMET Profiling Lead_Opt->ADMET In_Vivo In Vivo Efficacy & Toxicology ADMET->In_Vivo

Caption: A streamlined workflow for thiazole-based drug discovery.

High-Throughput Screening (HTS) and Hit Identification

HTS allows for the rapid screening of large compound libraries against a specific biological target. Thiazole-based libraries are often included in these screens due to their proven therapeutic potential. Hits are compounds that exhibit activity in the primary assay.

Hit-to-Lead and Lead Optimization

Once a hit is identified, the hit-to-lead process begins. This involves synthesizing and testing analogs of the hit compound to establish an initial structure-activity relationship (SAR). The goal is to improve potency, selectivity, and drug-like properties.

Structure-Activity Relationship (SAR) Insights:

SAR studies are crucial for understanding how chemical structure relates to biological activity. For thiazole derivatives, key modifications often involve substitutions at the C2, C4, and C5 positions of the ring.

  • C2 Position: Modifications at this position can significantly impact target binding. For example, in some antibacterial thiazoles, the presence of a large, hydrophilic group at C2 enhances activity.[23]

  • C4 and C5 Positions: Substituents at these positions can influence pharmacokinetic properties such as solubility and metabolism. For instance, SAR studies on certain anticancer thiazoles have shown that a hydroxyl group on a phenyl ring at C4 enhances activity, while a fluorine group decreases it.[3]

Table 1: Illustrative SAR Data for Thiazole-Based Anticancer Agents

CompoundC2-SubstituentC4-SubstituentC5-SubstituentIC50 (µM) on MCF-7 Cells
1a AminoPhenylH15.2
1b MethylaminoPhenylH10.8
1c Amino4-HydroxyphenylH5.1
1d Amino4-FluorophenylH22.5
1e AminoPhenylCarboxamide8.9

This is a representative table; actual data will vary based on the specific scaffold and target.

The Role of Computational Chemistry

Computational methods, such as molecular docking and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are invaluable tools in modern drug discovery.[24]

  • Molecular Docking: This technique predicts the binding orientation of a ligand (the thiazole derivative) within the active site of a target protein.[24] This provides insights into key interactions and helps guide the design of more potent inhibitors.

  • ADMET Prediction: In silico tools can forecast the pharmacokinetic and toxicological properties of a compound before it is synthesized, saving time and resources.[25][26]

Mechanisms of Action: How Thiazole-Based Agents Work

The therapeutic effects of thiazole derivatives are achieved through their interaction with a wide range of biological targets.

Inhibition of Key Signaling Pathways in Cancer

Many thiazole-based anticancer agents function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[10][13]

KinaseInhibition cluster_0 Signaling Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor Downstream Downstream Signaling (e.g., PI3K/Akt/mTOR) Receptor->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation ThiazoleInhibitor Thiazole-Based Kinase Inhibitor ThiazoleInhibitor->Receptor

Caption: Thiazole inhibitors can block receptor tyrosine kinase signaling.

Antimicrobial Mechanisms

Thiazole-based antimicrobials often target essential bacterial processes. For example, some derivatives inhibit DNA gyrase, an enzyme critical for bacterial DNA replication.[1]

DnaGyraseInhibition Bacterial_DNA Bacterial DNA DNA_Gyrase DNA Gyrase Bacterial_DNA->DNA_Gyrase Supercoiled_DNA Supercoiled DNA (Replication Blocked) DNA_Gyrase->Supercoiled_DNA Inhibited by Thiazole_Inhibitor Thiazole-Based Inhibitor Thiazole_Inhibitor->DNA_Gyrase

Caption: Inhibition of DNA gyrase by thiazole derivatives.

Future Directions and Conclusion

The thiazole scaffold continues to be a highly prolific source of novel therapeutic agents.[1] Future research will likely focus on:

  • Multi-target Drug Design: Developing single molecules that can modulate multiple targets involved in a disease, a promising strategy for complex conditions like neurodegenerative diseases and cancer.[20]

  • Novel Synthetic Methodologies: Exploring new and efficient ways to synthesize diverse thiazole libraries to expand the accessible chemical space.[27]

  • Advanced Computational Approaches: Utilizing artificial intelligence and machine learning to accelerate the design and optimization of thiazole-based drugs.

References

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate. Available at: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. Available at: [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Current Medicinal Chemistry. Available at: [Link]

  • Computational Insights into Thiazole Derivatives as Dual Antifungal and Antibacterial Agents: Docking Studies on Key Cellular. (n.d.). IJIRT. Available at: [Link]

  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (2022). Research in Pharmaceutical Sciences. Available at: [Link]

  • Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2012). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Pharmacokinetic and drug excretion properties of thiazole derivatives bearing β-amino acid and aromatic moieties. (2023). ResearchGate. Available at: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry. Available at: [Link]

  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). ResearchGate. Available at: [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Review Article Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (2022). Journal of Basic and Applied Research in Biomedicine. Available at: [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). European Journal of Medicinal Chemistry. Available at: [Link]

  • Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. (2024). Bentham Science Publishers. Available at: [Link]

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance. (2016). Letters in Drug Design & Discovery. Available at: [Link]

  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease. (2024). Ovid. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Molecules. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). IntechOpen. Available at: [Link]

  • Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. (2019). Current Drug Discovery Technologies. Available at: [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). RSC Advances. Available at: [Link]

  • 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. (2023). Current Topics in Medicinal Chemistry. Available at: [Link]

  • Synthesis of thiazole derivatives. (2024). ResearchGate. Available at: [Link]

  • Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. (2025). ResearchGate. Available at: [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). ResearchGate. Available at: [Link]

  • Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. (2024). ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Novel Thiazole Derivatives. (2015). Semantic Scholar. Available at: [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (2020). Molecules. Available at: [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Bentham Science Publishers. Available at: [Link]

  • Structure–activity relationship (SAR) of thiazole–chalcone hybrids and structures of most potent antitubercular and antiproliferative compounds. (2022). ResearchGate. Available at: [Link]

  • An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). (2023). Preprints.org. Available at: [Link]

  • Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling. (2020). PLOS ONE. Available at: [Link]

  • Novel thiazole–thiadiazole as a potential anti-Alzheimer agent: synthesis and molecular interactions via an in silico study. (2025). Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (2018). Molecules. Available at: [Link]

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays. (2024). Molecules. Available at: [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2021). Journal of Medicinal Chemistry. Available at: [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Future Medicinal Chemistry. Available at: [Link]

  • Pharmacokinetic Properties: ADMET Prediction. (2024). ResearchGate. Available at: [Link]

  • Synthesis, In Vitro Antimicrobial Evaluation, ADMET Properties, and Molecular Docking Studies of Novel Thiazole Derivatives. (2023). Russian Journal of General Chemistry. Available at: [Link]

  • Significance of Thiazole-based Heterocycles for Bioactive Systems. (2016). IntechOpen. Available at: [Link]

  • Computer Assisted Design, Synthesis and Biological Evaluation of Thiazole Based Molecules as Bcl2 Inhibitors. (2019). Prime Scholars. Available at: [Link]

  • Design, computational studies, synthesis and biological evaluation of thiazole-based molecules as anticancer agents. (2019). Bioorganic Chemistry. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents. (2021). Letters in Drug Design & Discovery. Available at: [Link]

  • Synthesis, Characterization, Molecular Docking, ADMET Study, and Antimicrobial Evaluation of New Mannich Bases of Isatin–Thiazole Imine Bases. (n.d.). Digital Repository. Available at: [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega. Available at: [Link]

  • Design, computational studies, synthesis and biological evaluation of thiazole-based molecules as anticancer agents. (2025). ResearchGate. Available at: [Link]

  • Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. (2024). PLOS ONE. Available at: [Link]

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Exploratory

The Hantzsch Synthesis of 1,3-Thiazole Derivatives: A Definitive Guide to Mechanistic Pathways and Experimental Protocols

Executive Summary & Pharmacological Significance In the landscape of medicinal chemistry, nitrogen- and sulfur-containing heterocycles are foundational. Approximately 75% of FDA-approved small-molecule drugs contain one...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Significance

In the landscape of medicinal chemistry, nitrogen- and sulfur-containing heterocycles are foundational. Approximately 75% of FDA-approved small-molecule drugs contain one or more nitrogen-based heterocycles, with the 1,3-thiazole ring serving as a critical pharmacophore[1]. Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties[2]. Notable clinically approved drugs featuring this moiety include sulfathiazole, aztreonam, and ritonavir[1].

First described by Arthur R. Hantzsch in 1887, the Hantzsch thiazole synthesis remains the gold standard for constructing the 1,3-thiazole core[3]. As a Senior Application Scientist, I have observed that while the overall condensation of an α-halocarbonyl compound with a thioamide appears deceptively simple, achieving high yields and purity requires a rigorous understanding of the underlying mechanistic causality and the implementation of self-validating experimental protocols. This whitepaper deconstructs the Hantzsch synthesis, providing field-proven insights for optimizing this critical reaction in drug development workflows.

Mechanistic Causality: Deconstructing the Pathway

The Hantzsch synthesis is not a concerted reaction; it is a multi-step cascade driven by distinct nucleophilic and thermodynamic principles[3]. Understanding the causality behind each step allows researchers to rationally select substrates and troubleshoot failed cyclizations.

Step-by-Step Mechanistic Breakdown
  • S-Alkylation (SN2 Attack): The reaction initiates with a nucleophilic attack. The sulfur atom of the thioamide is a "softer" and more polarizable nucleophile than the nitrogen atom. Consequently, sulfur selectively attacks the electrophilic α-carbon of the α-haloketone (a "soft" electrophile) in an SN​2 fashion, displacing the halide ion (e.g., bromide)[3].

  • Tautomerization & Cyclization: The resulting intermediate undergoes tautomerization to form an imino thioether. An intramolecular nucleophilic attack then occurs: the thioamide nitrogen (now a localized nucleophile) attacks the highly electrophilic carbonyl carbon[3]. This forms a five-membered hydroxythiazoline intermediate.

  • Dehydration and Aromatization: The hydroxythiazoline intermediate is thermodynamically unstable relative to the fully aromatic product. Driven by the energetic payoff of forming a 6π-electron aromatic system, the intermediate undergoes rapid dehydration (loss of H2​O ) to yield the final 1,3-thiazole derivative[1].

Mechanism A α-Haloketone + Thioamide B S-Alkylation (SN2 Attack) A->B Nucleophilic attack by S C Imino Thioether Intermediate B->C D Intramolecular Cyclization C->D N attacks carbonyl C E Hydroxythiazoline Intermediate D->E F Dehydration (-H2O) E->F Acid/Base mediated G 1,3-Thiazole Derivative F->G Aromatization

Caption: Mechanistic pathway of the Hantzsch Thiazole Synthesis.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system—meaning the reaction provides observable feedback (e.g., color changes, precipitation, TLC shifts) at critical junctures to confirm success before proceeding to the next step.

Protocol A: Synthesis of the α-Haloketone Precursor

Example: Bromination of 2-acetylfuran to yield 2-bromo-1-(furan-2-yl)ethanone.[4]

Rationale: α-haloketones are potent lachrymators and inherently unstable; generating them fresh ensures maximum electrophilicity for the subsequent Hantzsch condensation.

  • Preparation: Dissolve 1.0 eq of the ketone (e.g., 2-acetylfuran) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a dropping funnel. Cool to 0 °C in an ice bath to suppress radical side-reactions[4].

  • Bromination: Slowly add a solution of 1.05 eq Bromine (Br₂) in CH₂Cl₂ dropwise.

    • Validation Check: The initial red/brown color of the bromine should discharge rapidly upon addition, indicating successful enol halogenation.

  • Completion: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor via Thin-Layer Chromatography (TLC) until the starting material is consumed[4].

  • Quenching: Carefully add saturated aqueous NaHCO3​ until effervescence ceases. This neutralizes the HBr byproduct[4]. Extract, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

Protocol B: Hantzsch Cyclization to 1,3-Thiazole

Example: Synthesis of 5-(Furan-2-yl)thiazole.[4]

Rationale: Ethanol is chosen as the solvent because its polar protic nature stabilizes the transition state of the initial SN​2 displacement and facilitates the proton transfers required during the tautomerization and dehydration steps.

  • Substrate Mixing: Dissolve 1.0 eq of the freshly prepared α-haloketone in absolute ethanol. Add 1.0 eq of the thioamide (e.g., thioformamide)[4].

  • Thermal Activation: Heat the reaction mixture to reflux (70-80 °C) for 4-6 hours[4].

    • Validation Check: The reaction will typically darken, and TLC will show the emergence of a highly UV-active spot (the aromatic thiazole) with a different Rf​ value than the precursors.

  • Neutralization & Precipitation: The product initially forms as a hydrobromide salt, which is highly soluble in polar solvents. To isolate the free base, pour the cooled reaction mixture into a beaker containing an excess of 5% aqueous Na2​CO3​ solution[3].

    • Validation Check: Immediate precipitation of the solid thiazole product should occur upon neutralization[3].

  • Isolation: Collect the solid product via vacuum filtration using a Buchner funnel. Wash with cold distilled water to remove residual inorganic salts, and dry in a desiccator[3].

Workflow Step1 1. Substrate Preparation Dissolve α-haloketone in EtOH Step2 2. Reagent Addition Add equimolar thioamide Step1->Step2 Step3 3. Cyclization (Reflux) Heat at 70-80°C for 4-6 hrs Step2->Step3 Step4 4. Neutralization Quench with 5% Na2CO3 Step3->Step4 Step5 5. Isolation Vacuum filtration & washing Step4->Step5 Step6 6. Purified 1,3-Thiazole Step5->Step6

Caption: Step-by-Step Experimental Workflow for Thiazole Synthesis.

Quantitative Data: Yield Optimization & Modern Methodologies

While the classical Hantzsch synthesis (refluxing in ethanol) is reliable, modern drug discovery demands higher throughput and greener methodologies[1]. The table below summarizes comparative quantitative data across different synthetic environments, providing a framework for protocol selection based on laboratory capabilities.

Reaction ProtocolSubstratesConditions / SolventTimeYield (%)Key Advantage
Conventional Reflux α-Haloketone + ThioamideEthanol, 70-80 °C4-6 h70-85%Highly scalable, utilizes standard lab equipment[4].
Microwave Irradiation Propargyl Bromides + ThioureaDMF, K2​CO3​ , 130 °C10 min88-95%Rapid kinetics, high purity, bypasses lachrymatory haloketones[1].
Solvent-Free (Mechanochemical) α-Haloketone + ThioamideMechanical grinding20-30 min85-92%Green chemistry, easy isolation, reduced hazardous waste[5].
Base-Catalyzed Condensation Active Methylene Isocyanides + Methyl CarbodithioatesDMF, NaH (Strong Base)10-30 min75-88%Enables synthesis of 2-unsubstituted thiazoles[1].

Data Synthesis Note: Microwave irradiation significantly reduces reaction times from hours to minutes by providing direct, uniform heating to the polar intermediates, thereby accelerating the dehydration step to drive the reaction to completion[1].

Conclusion

The Hantzsch synthesis remains an indispensable tool for the construction of 1,3-thiazole derivatives. By understanding the nucleophilic hierarchy of the SN​2 attack and the thermodynamic driving forces of the subsequent cyclization, researchers can tightly control reaction outcomes. Adhering to self-validating protocols—specifically monitoring the neutralization-driven precipitation—ensures high-fidelity isolation of the target pharmacophores. As the field moves toward green chemistry, integrating microwave-assisted or solvent-free adaptations will further optimize this classic reaction for modern drug discovery pipelines.

References

  • Title: An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: 1,3-thiazoles: Advances in synthesis, properties, and biological potential Source: Taylor & Francis Online URL: [Link]

  • Title: Hantzsch Thiazole Synthesis Mechanism | PDF | Ester | Chemical Reactions Source: Scribd URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Cytotoxicity Profiling of 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol via MTT Assay

Target Audience: Researchers, assay development scientists, and medicinal chemists. Document Type: Technical Protocol & Scientific Rationale Introduction & Scientific Rationale The compound 1-[(1,3-Thiazol-5-ylmethyl)ami...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists. Document Type: Technical Protocol & Scientific Rationale

Introduction & Scientific Rationale

The compound 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol (CAS: 1339374-36-5) is a highly versatile chemical intermediate. The thiazole-5-ylmethyl and associated aminothiazole pharmacophores are privileged structures in drug discovery, frequently utilized in the synthesis of potent anticancer agents, kinase inhibitors, and modulators of mechanosensitive ion channels like Piezo1[1][2]. Before advancing derivatives of this scaffold into complex phenotypic screens or in vivo models, it is critical to establish a baseline cytotoxicity profile.

The MTT assay is the gold standard for evaluating cell viability and proliferation. It is a colorimetric assay that relies on the biochemical reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals[3][4].

The Causality of the Assay Mechanism

The fundamental principle of the MTT assay is rooted in cellular metabolism. The reduction of MTT is driven by NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily active in the mitochondria of living cells[3][5]. Because dead or senescent cells rapidly lose this enzymatic activity, the concentration of the resulting formazan product is directly and causally proportional to the number of metabolically viable cells in the culture[6].

Mechanism MTT MTT Reagent (Yellow) Cell Viable Cell NAD(P)H Oxidoreductase MTT->Cell Permeates membrane Formazan Formazan Crystals (Purple, Insoluble) Cell->Formazan Enzymatic Reduction Solubilization DMSO Solubilization Formazan->Solubilization Cell Lysis Absorbance OD 570 nm Quantification Solubilization->Absorbance Colorimetric Readout

Biochemical mechanism of MTT reduction by viable cells.

Designing a Self-Validating Experimental System

A robust assay is not merely a sequence of steps; it must be a self-validating system . To ensure experimental trustworthiness and prevent false interpretations of the thiazole compound's toxicity, every 96-well plate must include internal controls that independently verify the assay's performance:

  • Media Blank (No Cells): Controls for the background absorbance of the culture media and phenol red. This value is subtracted from all other readings.

  • Vehicle Control (0.1% DMSO): 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol requires an organic solvent for stock dissolution. The vehicle control establishes the 100% viability baseline and confirms that the solvent itself is not inducing cellular stress.

  • Positive Control (e.g., 1 µM Doxorubicin): Proves that the specific cell passage used is capable of undergoing apoptosis/necrosis, thereby preventing false negatives if the cells have become hyper-resistant.

Expected Quantitative Data & Validation Matrix

Below is a structured summary of the expected outcomes for a properly validated dose-response experiment.

Treatment GroupConcentrationExpected Viability (%)Purpose in Assay Validation
Media Blank N/A0% (Baseline OD)Normalizes background light scattering
Vehicle Control 0.1% DMSO100% ± 5%Establishes maximum viability baseline
Positive Control 1 µM Doxorubicin< 20%Validates cell sensitivity to toxins
Thiazole Cmpd 1 µM95% ± 5%Evaluates low-dose toxicity
Thiazole Cmpd 10 µM80% ± 8%Evaluates mid-dose toxicity
Thiazole Cmpd 100 µM< 50% (Determine IC₅₀)Evaluates high-dose toxicity

Detailed Step-by-Step Methodology

Protocol S1 1. Cell Seeding 5x10³ cells/well (96-well plate) S2 2. Compound Treatment 0.1 - 100 µM Thiazole Derivative S1->S2 S3 3. MTT Incubation Add 0.5 mg/mL MTT (2-4 hours) S2->S3 S4 4. Solubilization Aspirate media, add 100 µL DMSO S3->S4 S5 5. Data Acquisition Microplate Reader (570 nm) S4->S5

Step-by-step MTT assay workflow for 96-well microplates.

Phase 1: Reagent Preparation
  • Thiazole Compound Stock: Dissolve 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol in 100% molecular-grade DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • MTT Solution: Dissolve MTT powder in sterile PBS (pH 7.4) at a concentration of 5 mg/mL. Filter-sterilize through a 0.2 µm syringe filter. Crucial Note: MTT is light-sensitive; store in an amber tube at 4°C[4][6].

Phase 2: Cell Seeding (Day 1)
  • Harvest cells (e.g., HEK293, HeLa, or target cancer cell line) using standard Trypsin-EDTA protocols.

  • Count cells and adjust the suspension to 5×104 cells/mL in complete culture media.

  • Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well plate (yielding 5,000 cells/well).

  • Fill the outer perimeter wells with 100 µL of sterile PBS to prevent edge-effect evaporation during incubation.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and recovery[7].

Phase 3: Compound Treatment (Day 2)
  • Prepare serial dilutions of the thiazole compound in complete media. Ensure the final DMSO concentration never exceeds 0.1% to avoid solvent-induced cytotoxicity.

  • Carefully aspirate the old media from the 96-well plate.

  • Add 100 µL of the compound-containing media to the respective wells (run all conditions in biological triplicates).

  • Include the Vehicle Control (0.1% DMSO) and Positive Control wells.

  • Incubate for the desired exposure period (typically 48 to 72 hours).

Phase 4: MTT Incubation & Solubilization (Day 4 or 5)
  • Add 20 µL of the 5 mg/mL MTT stock solution directly to the 100 µL of media in each well (achieving a final MTT concentration of ~0.83 mg/mL, or adjust volumes to reach the standard 0.45-0.5 mg/mL)[6].

  • Incubate the plate in the dark at 37°C for 2 to 4 hours. Causality Check: During this time, viable cells will internalize the MTT and reduce it to insoluble purple formazan crystals[3].

  • Critical Step: Carefully aspirate the media from all wells using a multichannel pipette, being extremely careful not to disturb the purple crystals at the bottom. Why remove the media? Phenol red in the media absorbs light in the 550-600 nm range, which directly interferes with the formazan absorbance reading[5]. Furthermore, serum proteins can precipitate in the solubilization solvent, causing light scattering.

  • Add 100 µL of 100% DMSO (or an SDS-HCl solubilization solution) to each well to dissolve the formazan[4][5].

  • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete solubilization.

Phase 5: Data Acquisition & Analysis
  • Measure the optical density (OD) using a microplate spectrophotometer at a primary wavelength of 570 nm [6][7].

  • Measure the OD at a reference wavelength of 630 nm . Subtract the 630 nm readings from the 570 nm readings. Why? This corrects for background noise caused by cellular debris, fingerprints, or minor plastic imperfections on the plate[6].

  • Calculate cell viability using the following formula:

    % Viability=(ODVehicle​−ODBlank​ODCompound​−ODBlank​​)×100

Sources

Application

Comprehensive In Vivo Evaluation Protocol for Novel Thiazole Derivatives: From Pharmacokinetics to Efficacy

Introduction and Rationale Thiazole and its derivatives represent a privileged scaffold in medicinal chemistry, featured in over 18 FDA-approved drugs [14]. Their structural versatility allows them to act as potent antim...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

Thiazole and its derivatives represent a privileged scaffold in medicinal chemistry, featured in over 18 FDA-approved drugs [14]. Their structural versatility allows them to act as potent antimicrobial, anti-inflammatory, and anticancer agents by interacting with diverse biological targets, such as Pyruvate Kinase M2 (PKM2) [2], EGFR/VEGFR-2 [8], and various cyclin-dependent kinases [1].

However, transitioning a novel thiazole derivative from in vitro assays (e.g., IC₅₀ determination) to in vivo models is a critical bottleneck. Thiazoles often exhibit high lipophilicity (LogP) and extensive plasma protein binding (>70%) [4], which can lead to poor aqueous solubility, rapid microsomal clearance, or off-target toxicity [1].

This application note provides a self-validating, three-phase in vivo experimental protocol designed for researchers evaluating novel thiazole derivatives. By establishing causality behind formulation choices, pharmacokinetic (PK) profiling, and Maximum Tolerated Dose (MTD) limits, this guide ensures that subsequent efficacy models (e.g., murine tumor xenografts) yield robust, translatable data.

Experimental Pipeline Overview

The in vivo validation of a thiazole derivative must follow a strict, sequential logic. Skipping directly to efficacy testing without understanding the compound's clearance or toxicity profile inevitably leads to uninterpretable data (e.g., animal mortality or lack of exposure).

InVivoWorkflow P1 Phase 1: PK & Formulation (Solubility, Cmax, Clearance) P2 Phase 2: MTD Assessment (Acute & Delayed Toxicity) P1->P2 Acceptable Exposure Decision Therapeutic Index > 1? P2->Decision MTD Established P3 Phase 3: Efficacy Model (Xenograft / Infection) Decision->P3 Yes (Proceed) End Lead Candidate Selection P3->End Significant Efficacy

Figure 1: Sequential three-phase in vivo pipeline for evaluating thiazole derivatives.

Phase 1: Formulation and Pharmacokinetics (PK)

The Causality of Formulation

Many 2,4-disubstituted thiazole derivatives are highly hydrophobic. If administered in standard saline, they may precipitate in the peritoneal cavity or gastrointestinal tract, leading to erratic absorption and artificially low bioavailability. To mitigate this, formulating the compound in 20% TPGS (d-α tocopheryl polyethylene glycol 1000 succinate) or a PEG400/Tween-80 mixture is highly recommended, as it maintains the drug in a fine suspension or micellar solution [7].

Step-by-Step PK Protocol
  • Animal Preparation: Fast healthy adult mice (e.g., Balb/c or NMRI, 6–8 weeks old) for 4 hours prior to oral dosing. Water remains available ad libitum.

  • Formulation: Dissolve the thiazole derivative in 20% TPGS to achieve a concentration of 5 mg/mL. Sonicate for 15 minutes until a uniform suspension/solution is formed.

  • Administration: Administer a single dose (e.g., 10 mg/kg IV and 50 mg/kg PO) to two separate cohorts (n=3 per timepoint) [1].

  • Blood Sampling: Collect 50 µL of blood via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Extract plasma and quantify the parent compound using LC-MS/MS.

Data Presentation: Target PK Parameters

To proceed to efficacy testing, the thiazole derivative should ideally maintain free plasma concentrations above its in vitro IC₅₀/EC₉₀ for at least 3–4 hours [1].

Pharmacokinetic ParameterTarget Threshold for Thiazole LeadsImplications for In Vivo Efficacy
Cmax (Total) > 10,000 ng/mLEnsures sufficient systemic circulation.
Clearance (CLint) < 10 mL/min/kgPrevents rapid elimination; allows once/twice daily dosing.
Plasma Protein Binding < 90% (if possible)Ensures sufficient free drug is available to penetrate tissues.
Half-life (t₁/₂) > 2.5 hoursRequired for sustained target engagement (e.g., kinase inhibition).

Phase 2: Maximum Tolerated Dose (MTD) & Acute Toxicity

The Causality of Toxicity

Thiazole derivatives, particularly those structurally mimicking ATP, can inadvertently inhibit mammalian off-target kinases or cytochrome C oxidase, leading to acute exhaustion, lethargy, or hepatotoxicity [1, 7]. Establishing the MTD prevents confounding morbidity during the 14-to-28-day efficacy trials. Depending on the specific substitutions, MTDs for thiazoles can range drastically from 50 mg/kg[3] to >2000 mg/kg [2].

Step-by-Step MTD Protocol
  • Dose Escalation: Divide mice into cohorts of 3. Administer the formulated thiazole derivative via Intraperitoneal (IP) or Oral (PO) route at escalating doses: 10, 30, 50, 100, and up to 500 mg/kg [3, 7].

  • Acute Observation (0–48 hours): Monitor animals continuously for the first 4 hours, then at 24 and 48 hours. Look for signs of acute toxicity: reduced mobility, shivering, piloerection, or respiratory distress.

  • Delayed Toxicity (Days 3–14): Record body weight daily. A body weight reduction of >15% from baseline is a humane endpoint and indicates the dose exceeds the MTD.

  • Necropsy: At day 14, euthanize surviving animals and perform a gross pathological examination of the liver and kidneys, as thiazoles are primarily metabolized hepatically [4].

Clinical Observation Grading Table

Use the following standardized scoring system to quantify toxicity during the MTD study:

Clinical SignScore 0 (Normal)Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe - Endpoint)
Weight Loss < 5%5% - 10%10% - 15%> 15%
Posture/Fur Normal groomingSlight piloerectionHunched postureSevere lack of grooming
Activity Level Active, exploratorySlightly subduedLethargic when stimulatedUnresponsive / Exhausted

Phase 3: In Vivo Efficacy (Murine Tumor Xenograft)

The Causality of the Efficacy Model

Once PK and MTD are established, the compound is tested in a disease model. For anticancer thiazole derivatives (e.g., those targeting PKM2 or EGFR), a subcutaneous xenograft model (such as COLO-205 colon cancer or Ehrlich ascites carcinoma) is the gold standard [2, 3]. The goal is to prove that the systemic exposure achieved in Phase 1 is sufficient to penetrate the tumor microenvironment and halt proliferation.

MechanismOfAction Thiazole Thiazole Derivative (e.g., 10j or 11a-f) Target Target Enzyme (PKM2 / EGFR / VEGFR-2) Thiazole->Target Competitive Inhibition Kinase Downstream Signaling (Metabolic / Kinase Cascade) Target->Kinase Activation (Blocked) Proliferation Tumor Proliferation & Angiogenesis Kinase->Proliferation Promotes (Blocked) Apoptosis Cell Cycle Arrest & Apoptosis Kinase->Apoptosis Induces

Figure 2: Mechanistic pathway of anticancer thiazole derivatives inhibiting tumor proliferation.
Step-by-Step Xenograft Protocol
  • Cell Preparation: Harvest COLO-205 or EAC cells in the exponential growth phase. Resuspend in a 1:1 mixture of sterile PBS and Matrigel to a concentration of 2.5×106 cells per 100 µL [3].

  • Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of athymic nude mice.

  • Randomization: Monitor tumor growth using digital calipers. Once the average tumor volume reaches ~100 mm³ (calculated as V=2L×W2​ ), randomize the mice into vehicle control, positive control (e.g., 5-Fluorouracil), and Thiazole treatment groups (n=6-8 per group).

  • Dosing: Administer the thiazole derivative at a safe fraction of the MTD (e.g., 50% MTD) daily for 14 to 28 days [2].

  • Measurement: Measure tumor dimensions and body weights every 3 days.

  • Endpoint Analysis: At the end of the study, excise the tumors. Weigh the tumors to calculate the Tumor Growth Inhibition (TGI) percentage. Perform immunohistochemistry (e.g., Ki-67 or TUNEL assays) to confirm the mechanism of action in vivo.

Conclusion

The successful translation of thiazole derivatives from bench to bedside relies heavily on rigorous in vivo profiling. By utilizing proper formulation techniques to overcome the inherent lipophilicity of the thiazole ring, carefully mapping the pharmacokinetic landscape, and strictly defining the maximum tolerated dose, researchers can ensure that their efficacy models yield accurate, reproducible, and scientifically sound data.

References

  • Source: PubMed Central (PMC)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: RSC Advances (Royal Society of Chemistry)
  • Abstract P39: Pre-clinical evaluation of NEOS-223, an (S)
  • Thiazole, Isatin and Phthalimide Derivatives Tested in vivo against Cancer Models: A Literature Review of the Last Six Years Source: Current Medicinal Chemistry URL
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties Source: Frontiers in Chemistry URL
  • Source: International Journal of Novel Research and Development (IJNRD)
Method

Application Note: 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol as a Versatile Pharmacophoric Building Block in Rational Drug Design

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale In modern structure-bas...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

In modern structure-based drug design, the strategic selection of bifunctional building blocks is critical for accelerating hit-to-lead optimization. 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol (CAS: 1339374-36-5) is a highly privileged, multi-faceted scaffold. It integrates two historically validated pharmacophores: a thiazol-5-ylmethyl headgroup and a β -amino alcohol tail.

As a Senior Application Scientist, I frequently recommend this building block for two distinct therapeutic modalities:

  • Pharmacokinetic Enhancers (CYP3A4 Inhibitors): The nitrogen atom of the thiazole ring acts as a potent Type II ligand. It coordinates directly with the heme iron of Cytochrome P450 3A4 (CYP3A4), displacing the axial water molecule and shifting the iron's spin state to halt the catalytic cycle . This mechanism is the cornerstone of drugs like Ritonavir and Cobicistat.

  • Peptidomimetic Protease Inhibitors: The β -amino alcohol moiety serves as a non-hydrolyzable transition-state isostere. The sp3 hybridized carbon bearing the hydroxyl group perfectly mimics the tetrahedral geometry of a hydrated peptide bond immediately prior to enzymatic cleavage, forming critical hydrogen bonds with catalytic aspartate residues .

Pharmacophore Core 1-[(1,3-Thiazol-5-ylmethyl) amino]propan-2-ol Thiazole Thiazol-5-ylmethyl (Heme Coordination) Core->Thiazole Amine Secondary Amine (Synthetic Hinge) Core->Amine Alcohol Propan-2-ol (Transition State Isostere) Core->Alcohol CYP3A4 Inhibition\n(Pharmacokinetic Enhancers) CYP3A4 Inhibition (Pharmacokinetic Enhancers) Thiazole->CYP3A4 Inhibition\n(Pharmacokinetic Enhancers) Divergent Functionalization\n(Ureas, Amides, Amines) Divergent Functionalization (Ureas, Amides, Amines) Amine->Divergent Functionalization\n(Ureas, Amides, Amines) Protease Inhibition\n(Aspartyl Protease Targets) Protease Inhibition (Aspartyl Protease Targets) Alcohol->Protease Inhibition\n(Aspartyl Protease Targets)

Figure 1: Pharmacophore mapping and divergent utility of the core scaffold.

Quantitative Data & Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of your final drug candidate. The secondary amine provides a synthetic "hinge" for divergent functionalization without violating Lipinski’s Rule of Five.

Table 1: Physicochemical Properties of the Core Scaffold
PropertyValueDrug Design Implication
Molecular Weight 172.25 g/mol Leaves >300 Da of "budget" for elaboration before hitting the 500 Da limit.
H-Bond Donors 2 (NH, OH)Excellent for target engagement; can be masked via alkylation to improve permeability.
H-Bond Acceptors 3 (N, N, O)Promotes aqueous solubility; thiazole nitrogen is critical for heme binding.
Rotatable Bonds 4Provides sufficient conformational flexibility to induce fit within deep enzyme pockets.
TPSA ~60 ŲIdeal starting point; allows the final molecule to remain within the <140 Ų threshold for oral bioavailability.
Table 2: SAR Impact of Scaffold Moieties on CYP3A4 Inhibition
Structural ModificationEffect on Target Affinity (CYP3A4)Causality / Mechanistic Reason
Unmodified Thiazole High Affinity ( IC50​ < 0.2 μ M)Direct coordination with the porphyrin heme iron .
Steric Bulk at Thiazole C2 Drastic Loss of AffinitySteric clash with the tight hydrophobic pocket surrounding the CYP3A4 heme center.
Urea Formation at Amine Enhanced SelectivityRigidifies the linker, pre-organizing the molecule into a bioactive "folded" conformation .

Validated Experimental Protocols

The following protocols detail the incorporation of 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol into larger drug scaffolds. Every step is designed as a self-validating system to ensure high fidelity in library generation.

Protocol A: Synthesis of Urea-Linked CYP3A4 Inhibitor Candidates

Objective: To convert the secondary amine of the scaffold into a substituted urea, a motif heavily utilized in the discovery of Cobicistat analogs to improve metabolic stability and target residence time.

Reagents & Materials:

  • 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol (1.0 eq)

  • Triphosgene (0.4 eq) – Safer solid alternative to phosgene gas, provides exact stoichiometric control.

  • Primary Amine building block ( R−NH2​ ) (1.1 eq)

  • N,N -Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation (0°C): Dissolve triphosgene in anhydrous DCM under an inert argon atmosphere. Cool the flask to 0°C. Causality: Maintaining 0°C prevents the runaway exothermic degradation of the highly reactive carbamoyl chloride intermediate.

  • Base Addition: Add DIPEA to the solution. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during activation, preventing the protonation of the secondary amine which would render it non-nucleophilic.

  • Scaffold Addition: Dropwise, add a solution of 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol in DCM over 15 minutes. Stir for 30 minutes at 0°C.

  • Self-Validation Check 1: Spot the reaction on a TLC plate (eluent: 10% MeOH in DCM). Stain with Ninhydrin. The disappearance of the secondary amine (which stains dark pink/purple) confirms complete conversion to the carbamoyl chloride.

  • Coupling: Add the primary amine ( R−NH2​ ) directly to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Check 2: Perform LC-MS analysis. The presence of the (M+H)+ peak corresponding to the target urea, coupled with >95% UV purity, validates the workflow before proceeding to flash chromatography.

Workflow Step1 1. Activation Triphosgene, DIPEA, DCM, 0°C Step2 2. Coupling Add R-NH2, RT, 4h Step1->Step2 Carbamoyl Chloride Int. Step3 3. Quench & Extract Sat. NH4Cl / DCM Extraction Step2->Step3 Step4 4. Self-Validation LC-MS (M+H)+ & Ninhydrin TLC Step3->Step4 Step5 5. Final Product Purified Urea Derivative Step4->Step5 >95% Purity Confirmed

Figure 2: Workflow for the synthesis of urea-linked CYP3A4 inhibitor candidates.

Protocol B: Reductive Amination for Extended Peptidomimetics

Objective: To alkylate the secondary amine using an aldehyde, creating a tertiary amine. This increases the lipophilicity of the transition-state isostere for better cell permeability in anti-viral assays.

Step-by-Step Methodology:

  • Imine Formation: Combine the scaffold (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous Methanol (MeOH). Add a catalytic amount of glacial acetic acid (0.1 eq). Causality: Mild acidic conditions activate the carbonyl carbon for nucleophilic attack without fully protonating the amine.

  • Reduction: After stirring for 2 hours at room temperature, cool to 0°C and add Sodium Cyanoborohydride ( NaBH3​CN ) (1.5 eq) in small portions. Causality: NaBH3​CN is chosen over NaBH4​ because it is stable in mildly acidic conditions and specifically reduces the iminium ion without reducing unreacted aldehyde.

  • Workup: Stir overnight at room temperature. Quench with 1N NaOH to neutralize the acid and destroy excess hydride. Extract with Ethyl Acetate.

  • Self-Validation Check: Analyze via 1H -NMR. The successful formation of the tertiary amine is validated by the downfield shift of the methylene protons adjacent to the newly formed nitrogen-carbon bond, and the disappearance of the aldehyde proton signal (~9.5-10.0 ppm).

References

  • Sevrioukova, I. F., & Poulos, T. L. (2010). Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir. Proceedings of the National Academy of Sciences, 107(43), 18397-18402. URL:[Link]

  • Kempf, D. J., Marsh, K. C., Denissen, J. F., et al. (1995). ABT-538 is a potent inhibitor of human immunodeficiency virus protease and has high oral bioavailability in humans. Proceedings of the National Academy of Sciences, 92(7), 2484-2488. URL:[Link]

  • Xu, L., Liu, H., Murray, B. P., et al. (2010). Cobicistat (GS-9350): A Potent and Selective Inhibitor of Human CYP3A as a Novel Pharmacoenhancer. ACS Medicinal Chemistry Letters, 1(5), 209-213. URL:[Link]

  • Xu, L., Liu, H., Hong, A., et al. (2014). Structure-activity relationships of diamine inhibitors of cytochrome P450 (CYP) 3A as novel pharmacoenhancers. Part II: P2/P3 region and discovery of cobicistat (GS-9350). Bioorganic & Medicinal Chemistry Letters, 24(3), 995-999. URL:[Link]

Application

Application Notes &amp; Protocols: Synthesis and Evaluation of 2-Aminothiazole Derivatives for Drug Discovery

Introduction: The Privileged Scaffold of 2-Aminothiazole The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold of 2-Aminothiazole

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] This heterocyclic scaffold is a fundamental component of numerous clinically approved drugs, including the anticancer agents Dasatinib and Alpelisib, highlighting its therapeutic significance.[3][4] Derivatives of 2-aminothiazole exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties.[3][5][6][7]

The versatility of the 2-aminothiazole core allows for extensive structural modifications at multiple positions, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties. This adaptability makes it an invaluable scaffold for developing novel therapeutic agents to address pressing medical needs, from multidrug-resistant infections to complex malignancies.[2][8] This guide provides a comprehensive overview of the synthesis of these vital compounds, focusing on the robust Hantzsch thiazole synthesis, and outlines standard protocols for their subsequent biological evaluation.

Core Synthetic Methodology: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains the most prevalent and versatile method for constructing the thiazole ring.[9][10] The classic reaction involves the cyclocondensation of an α-haloketone with a thioamide.[9][10] For the specific synthesis of 2-aminothiazole derivatives, thiourea is used as the thioamide component. The reaction is favored for its operational simplicity, use of readily available starting materials, and generally high yields.[11]

Mechanism of Action: The Hantzsch synthesis proceeds through a well-established multi-step mechanism:

  • Nucleophilic Attack (S-Alkylation): The sulfur atom of thiourea, acting as a potent nucleophile, attacks the α-carbon of the haloketone in a classic SN2 reaction, displacing the halide ion.[9][12]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate performs a nucleophilic attack on the carbonyl carbon of the ketone, forming a five-membered hydroxythiazoline ring intermediate.[9][11]

  • Dehydration: The intermediate readily undergoes acid-catalyzed dehydration (loss of a water molecule) to form the stable, aromatic 2-aminothiazole ring.[9]

Caption: General mechanism of the Hantzsch synthesis for 2-aminothiazole derivatives.

Detailed Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a reliable, step-by-step method for the synthesis of 2-amino-4-phenylthiazole, a common building block for more complex derivatives.

A. Materials and Reagents

  • 2-Bromoacetophenone (5.0 mmol, 0.995 g)

  • Thiourea (7.5 mmol, 0.571 g)

  • Methanol (5-10 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized Water

  • Standard laboratory glassware (e.g., 20 mL scintillation vial or round-bottom flask, beaker)

  • Magnetic stir bar and stir plate with heating

  • Buchner funnel and vacuum flask for filtration

B. Synthesis and Work-up Procedure

  • Reaction Setup: In a 20 mL scintillation vial or a 50 mL round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[11]

  • Solvation: Add methanol (5 mL) and a magnetic stir bar to the vial.[11]

  • Heating: Place the vial on a hot plate and heat the mixture to a gentle reflux (approximately 65-70°C) with continuous stirring.

    • Causality Note: Heating provides the necessary activation energy for the reaction. Methanol is an excellent solvent that dissolves both reactants, facilitating their interaction.

  • Reaction Monitoring: Allow the reaction to proceed for 30-60 minutes. The progress can be monitored by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Cooling: After the reaction is complete (as indicated by the consumption of the starting material), remove the vial from the heat and allow it to cool to room temperature.[11]

  • Precipitation and Neutralization: Pour the contents of the reaction vial into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution. Swirl the beaker to ensure thorough mixing.[9][11]

    • Causality Note: The product is formed as its hydrobromide salt. The basic Na₂CO₃ solution neutralizes this salt, causing the free base form of 2-amino-4-phenylthiazole, which is poorly soluble in water, to precipitate out of the solution.[11]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.[11]

  • Washing: Wash the collected solid (the "filter cake") with several portions of cold deionized water to remove any remaining salts and impurities.[11]

  • Drying: Spread the purified solid on a watch glass and allow it to air-dry completely. For faster drying, a vacuum oven at 50-60°C can be used.

C. Characterization

  • Yield Calculation: Determine the mass of the dry product and calculate the percent yield.

  • Melting Point: Measure the melting point of the product and compare it to the literature value.

  • Spectroscopic Analysis: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow_Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_analysis Characterization reagents Combine Reactants (α-Haloketone, Thiourea) in Methanol reflux Heat & Stir (Reflux for 30-60 min) reagents->reflux cool Cool to Room Temp. reflux->cool precipitate Pour into Na₂CO₃(aq) to Precipitate Product cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with H₂O filter->wash dry Dry Product wash->dry analysis Yield Calculation Melting Point Spectroscopy (NMR, MS) dry->analysis

Caption: Experimental workflow for the synthesis of 2-aminothiazole derivatives.

Protocols for Biological Evaluation

Once synthesized and purified, the novel 2-aminothiazole derivatives must be evaluated for their biological activity. Below are standard protocols for assessing anticancer and antimicrobial potential.

A. Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a foundational screening tool to determine the cytotoxic potential of compounds against cancer cell lines.[13]

Protocol Overview:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 2-aminothiazole derivatives for a specified duration (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.[13]

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[13]

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[13]

  • Analysis: Calculate the cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow start Seed Cancer Cells in 96-Well Plate treat Treat with 2-Aminothiazole Derivatives start->treat incubate Incubate (e.g., 48h) treat->incubate add_mtt Add MTT Reagent & Incubate incubate->add_mtt dissolve Dissolve Formazan Crystals (DMSO) add_mtt->dissolve read Measure Absorbance (570 nm) dissolve->read analyze Calculate IC₅₀ Value read->analyze

Caption: Workflow for determining anticancer activity using the MTT assay.

B. Antimicrobial Activity: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized technique for determining MIC values.[2][15]

Protocol Overview:

  • Compound Preparation: Prepare serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[2]

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).[16]

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest compound concentration in which no visible growth is observed.[2]

Data Presentation: Biological Activity of Representative Derivatives

The biological activity of 2-aminothiazole derivatives is highly dependent on the substituents attached to the core scaffold.

Compound/Derivative ClassTarget Organism/Cell LineBiological Activity (MIC or IC₅₀)Reference
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amineMycobacterium tuberculosisMIC: 0.008 µg/mL[2]
Piperazinyl derivative (121d)Staphylococcus aureus (MRSA)MIC: 4 µg/mL[2]
Piperazinyl derivative (121d)Escherichia coliMIC: 8 µg/mL[2]
Phenylamide Derivative (21)K562 Leukemia CellsIC₅₀: 16.3 µM[3]
Substituted Tetrahydrobenzo[d]thiazole (20)H1299 Lung Cancer CellsIC₅₀: 4.89 µM[3]
Substituted Tetrahydrobenzo[d]thiazole (20)SHG-44 Glioma CellsIC₅₀: 4.03 µM[3]

Conclusion

2-aminothiazole derivatives represent a versatile and highly valuable class of compounds for the development of novel therapeutics. The Hantzsch synthesis provides a robust and efficient pathway for generating diverse chemical libraries. The protocols outlined in this guide offer a standardized framework for the synthesis, purification, and subsequent biological evaluation of new derivatives against critical targets in cancer and infectious diseases. Continued exploration of this privileged scaffold through systematic structure-activity relationship (SAR) studies holds significant promise for future drug discovery endeavors.

References

  • Khalifa M. E.: Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chim. Slov. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. Available at: [Link]

  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. Available at: [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Available at: [Link]

  • Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. PubMed. Available at: [Link]

  • In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches. PubMed. Available at: [Link]

  • Synthesis and anticancer properties of 2-aminothiazole derivatives | Request PDF. ResearchGate. Available at: [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available at: [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]

  • Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Semantic Scholar. Available at: [Link]

  • Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. Available at: [Link]

  • A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. Available at: [Link]

  • Hantzsch Thiazole Synthesis Mechanism. Scribd. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Semantic Scholar. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol . This secondary amine is a vital building block in the synthesis of complex active pharmaceutical ingredients (APIs), including HIV protease inhibitors like Ritonavir and pharmacokinetic enhancers like Cobicistat [1].

Synthesizing secondary amines often suffers from poor yields due to competitive over-alkylation and intermediate instability. This guide establishes a self-validating, high-yield reductive amination protocol, explains the mechanistic causality behind each step, and provides field-proven troubleshooting strategies.

Mechanistic Pathways & Workflow

While direct alkylation of 1-amino-2-propanol using 5-(chloromethyl)-1,3-thiazole is possible, it is notoriously low-yielding due to the rapid polymerization of the thiazole intermediate and uncontrollable over-alkylation.

The superior, field-proven approach is the Reductive Amination of 1,3-thiazole-5-carbaldehyde with 1-amino-2-propanol using Sodium Triacetoxyborohydride (STAB) [2]. This route leverages the steric bulk and mild hydride-donating capacity of STAB to selectively reduce the imine intermediate without reducing the unreacted aldehyde or causing runaway tertiary amine formation.

G A 1,3-Thiazole-5-carbaldehyde (1.0 eq) C Imine Condensation (DCE, MgSO4, 25°C) A->C B 1-Amino-2-propanol (1.2 - 1.5 eq) B->C D Imine Intermediate C->D -H2O E Reduction (NaBH(OAc)3, 0°C to RT) D->E F 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol (Target Secondary Amine) E->F Major Pathway G Over-alkylation (Tertiary Amine Byproduct) E->G Minor Pathway (If excess aldehyde)

Fig 1: Reductive amination workflow for 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol synthesis.

Troubleshooting Guide & FAQs

Q1: Why am I seeing significant amounts of the tertiary amine (over-alkylated byproduct) in my LC-MS? A1: Causality: The newly formed secondary amine product is more nucleophilic than the primary amine starting material (1-amino-2-propanol). If unreacted aldehyde is present when the secondary amine is formed, it will rapidly condense again, leading to over-alkylation. Solution: Always use a slight excess of the primary amine (1.2 to 1.5 equivalents). Furthermore, use STAB instead of NaBH₄. STAB is a milder reducing agent that reacts preferentially with protonated imines rather than aldehydes, allowing the imine equilibrium to establish before reduction occurs [2].

Q2: My imine formation is stalling, leading to low overall yields. How can I drive it to completion? A2: Causality: Imine condensation is a reversible equilibrium that releases one equivalent of water. In aprotic solvents like 1,2-dichloroethane (DCE), accumulated water shifts the equilibrium back toward the starting materials. Solution: Implement a physical or chemical water scavenger. Adding anhydrous MgSO₄ (2.0 eq) directly to the reaction mixture effectively traps the water. Do not proceed to the reduction step until TLC confirms the complete consumption of the aldehyde.

Q3: I attempted the direct alkylation route using 5-(chloromethyl)-1,3-thiazole hydrochloride. The reaction turned black and yielded <20% product. What happened? A3: Causality: 5-(chloromethyl)-1,3-thiazole is highly unstable as a free base. When you add a base to neutralize the hydrochloride salt for the SN2 reaction, the molecule undergoes rapid intermolecular self-alkylation (polymerization), resulting in black tar. Solution: We strongly advise against this route. If you must use it, maintain the reaction at 0°C, use a highly dilute concentration (0.05 M), and add a non-nucleophilic base (like DIPEA) dropwise over several hours to keep the steady-state concentration of the free base near zero.

Q4: How do I efficiently separate the target product from the unreacted excess 1-amino-2-propanol? A4: Causality: 1-Amino-2-propanol is a highly polar, water-soluble molecule, whereas your thiazole-containing secondary amine has greater lipophilicity. Solution: Utilize a controlled aqueous workup. Wash the organic layer (DCM or EtOAc) with a half-saturated brine solution. The excess primary amine will partition into the aqueous layer. If trace amounts persist, a mild acidic wash (pH ~5.5) can selectively protonate the more basic primary aliphatic amine over the secondary amine, though chromatographic purification (Silica, DCM:MeOH:NH₄OH 90:9:1) is the gold standard for final polishing.

Data Presentation: Optimization Metrics

The following tables summarize the quantitative data driving our protocol choices.

Table 1: Comparison of Synthetic Routes

Synthetic Route Reagents Primary Mechanistic Challenge Typical Yield Purity Profile
Reductive Amination Aldehyde + Amine + STAB Imine equilibrium management 78 - 88% Clean; trace tertiary amine

| Direct Alkylation | Alkyl Chloride + Amine + Base | Substrate polymerization | 20 - 40% | Complex tar mixtures |

Table 2: Optimization of Reductive Amination Conditions (1.0 eq Aldehyde)

Amine (eq) Reducing Agent Solvent Dehydrating Additive Target Yield (%) Over-alkylation (%)
1.0 NaBH₄ MeOH None 45% 25%
1.0 NaBH(OAc)₃ THF None 65% 15%
1.2 NaBH(OAc)₃ DCE None 78% 8%

| 1.2 | NaBH(OAc)₃ | DCE | MgSO₄ (2.0 eq) | 88% | < 2% |

Experimental Protocol: Self-Validating Reductive Amination

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are met.

Materials Required:

  • 1,3-Thiazole-5-carbaldehyde (1.0 eq, 10.0 mmol, 1.13 g)

  • 1-Amino-2-propanol (1.2 eq, 12.0 mmol, 0.90 g)

  • Sodium Triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq, 15.0 mmol, 3.18 g)

  • Anhydrous Magnesium Sulfate (MgSO₄) (2.0 eq, 2.4 g)

  • 1,2-Dichloroethane (DCE), anhydrous (40 mL)

Step 1: Imine Condensation

  • In an oven-dried round-bottom flask purged with nitrogen, dissolve 1,3-thiazole-5-carbaldehyde (1.13 g) in 30 mL of anhydrous DCE.

  • Add anhydrous MgSO₄ (2.4 g) to the stirring solution.

  • Add 1-amino-2-propanol (0.90 g) dropwise over 5 minutes.

  • Stir the suspension at room temperature (20-25°C) for 2 hours.

  • Validation Checkpoint 1: Pull an aliquot, filter, and analyze via TLC (EtOAc:Hexane 1:1, UV active). The aldehyde spot (Rf ~0.6) must be completely consumed. If aldehyde persists, stir for an additional 1 hour.

Step 2: Selective Reduction

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add NaBH(OAc)₃ (3.18 g) in three equal portions over 15 minutes to control the mild exotherm and hydrogen gas evolution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Validation Checkpoint 2: Analyze via LC-MS or TLC (DCM:MeOH 9:1, Ninhydrin stain). The imine intermediate should be fully converted to the secondary amine product (M+H = 173.1).

Step 3: Workup and Purification

  • Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until gas evolution ceases. (This destroys unreacted borohydride and neutralizes acetic acid).

  • Filter the biphasic mixture through a Celite pad to remove the hydrated MgSO₄ salts.

  • Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with half-saturated brine (30 mL) to remove excess 1-amino-2-propanol.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Optional Polishing: Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% DCM to DCM:MeOH:NH₄OH 90:9:1) to yield the pure 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol as a pale yellow oil.

References

  • Kempf, D. J., Sham, H. L., Marsh, K. C., Flentge, C. A., Betebenner, D., Green, B. E., McDonald, E., Vasavanonda, S., Saldivar, A., Wideburg, N. E., Kati, W. M., Ruiz, L., Zhao, C., Fino, L., Patterson, J., Molla, A., Plattner, J. J., & Norbeck, D. W. (1998). Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy. Journal of Medicinal Chemistry, 41(4), 602–617.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

Optimization

Diagnostic Workflow: Troubleshooting Thiazole Synthesis

Welcome to the Thiazole Synthesis Technical Support Center . This guide is engineered for researchers, application scientists, and drug development professionals seeking to optimize reaction conditions, troubleshoot low...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Thiazole Synthesis Technical Support Center . This guide is engineered for researchers, application scientists, and drug development professionals seeking to optimize reaction conditions, troubleshoot low yields, and scale up thiazole library synthesis.

Rather than simply listing procedures, this guide delves into the causality behind experimental parameters, empowering you to make data-driven decisions at the bench.

Before adjusting your protocol, use the diagnostic logic below to isolate the root cause of your synthesis issues.

Troubleshooting Start Low Thiazole Yield? CheckTLC Check TLC / LC-MS Start->CheckTLC Unreacted Unreacted Starting Material CheckTLC->Unreacted SideProd Multiple Side Products CheckTLC->SideProd Temp Increase Temp / Use Microwave Unreacted->Temp Sluggish Kinetics Acidic Check pH (Acidic?) SideProd->Acidic Isomerization Neutralize Add Mild Base (NaHCO3) Acidic->Neutralize Yes

Logical workflow for troubleshooting low yields in thiazole synthesis.

Section 1: Frequently Asked Questions (Mechanisms & Parameter Optimization)

Q1: What is the mechanistic rationale behind the Hantzsch thiazole synthesis, and how does it dictate solvent choice? A1: The Hantzsch synthesis is a multi-step cascade[1]. It initiates with a nucleophilic attack (SN2) by the highly polarizable sulfur atom of the thioamide onto the α-carbon of the α-haloketone. This forms a thioether intermediate. Subsequently, the thioamide nitrogen attacks the ketone carbonyl, driving an intramolecular cyclization to form a hydroxythiazoline intermediate. Finally, an acid-catalyzed dehydration yields the aromatic thiazole ring.

  • Causality in Optimization: Because the initial step is an SN2 substitution, solvent polarity is critical. Polar protic solvents like ethanol or methanol stabilize the transition state and facilitate the subsequent dehydration step, whereas non-polar solvents often stall the reaction at the thioether stage.

Q2: How do alternative energy sources like microwave or ultrasonic irradiation compare to conventional heating? A2: Conventional reflux often requires 2–6 hours and can lead to the thermal degradation of sensitive substrates. Microwave irradiation directly couples with polar solvents (like methanol or ethanol/water mixtures), superheating the microenvironment and accelerating the cyclization and dehydration steps. This reduces reaction times from hours to minutes (e.g., 10–30 min) while frequently boosting yields to >90%[2]. Ultrasonic irradiation enhances mass transfer—particularly in biphasic or heterogeneous catalytic systems (e.g., using silica-supported tungstosilicic acid)—allowing reactions to proceed efficiently even at room temperature[3].

Quantitative Data: Reaction Condition Optimization

The following table synthesizes optimization data across various solvent systems and energy modalities, demonstrating the superiority of microwave and mixed-solvent systems.

MethodSolvent SystemTemperatureReaction TimeIsolated Yield (%)
Conventional HeatingH₂OReflux (100°C)5 hours50%
Conventional Heating1,4-DioxaneReflux (101°C)6 hours35%
Conventional HeatingEthanol/Water (1:1)65°C2 - 3.5 hours79 - 87%
Ultrasonic IrradiationEthanol/Water (1:1)Room Temp1.5 - 2 hours82 - 90%
Microwave IrradiationMethanol90°C30 mins95%
Solvent-Free GrindingN/ARoom Temp3 mins95%

Data compiled from optimization studies on Hantzsch thiazole derivatives[1].

Section 2: Troubleshooting Guide

Issue 1: Low Conversion and Unreacted Starting Materials

  • Symptoms: TLC shows persistent starting material spots; low isolated yield.

  • Root Cause: The cyclization/dehydration steps require sufficient activation energy. If running at room temperature, the reaction will stall[4]. Furthermore, if intermediates precipitate prematurely due to poor solvent choice, the reaction cannot proceed to completion.

  • Solution: Switch to a 1:1 Ethanol/Water mixture. This specific ratio balances the solubility of the hydrophobic haloketone and the hydrophilic thiourea/thioamide, keeping intermediates in solution[2]. Gradually increase the temperature to 65–100°C.

Issue 2: Formation of Multiple Side Products (Poor Selectivity)

  • Symptoms: Complex TLC profile; isolation of isomeric impurities.

  • Root Cause (Acidic Isomerization): The reaction releases hydrohalic acid (e.g., HBr) as a byproduct. Under highly acidic conditions, N-monosubstituted thioureas can form 3-substituted 2-imino-2,3-dihydrothiazoles instead of the desired 2-aminothiazoles[4].

  • Root Cause (Substrate Degradation): α-haloketones are highly reactive and lachrymatory, prone to decomposition or self-condensation over time.

  • Solution: Add a mild base buffer (e.g., NaHCO₃) to neutralize the HX byproduct as it forms, steering the thermodynamic equilibrium toward the fully aromatic thiazole. Alternatively, utilize diazoketones with in situ generated HBr to completely bypass the instability of isolated haloketones[5].

Mechanism A α-Haloketone + Thioamide B SN2 Attack (S on α-C) A->B C Thioether Intermediate B->C D Cyclization (N on C=O) C->D E Hydroxythiazoline D->E F Dehydration (-H2O) E->F G Aromatic Thiazole F->G

Mechanistic pathway of the Hantzsch thiazole synthesis.

Section 3: Standardized & Optimized Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.

Protocol 1: Conventional Hantzsch Synthesis (Standard Scale)

Optimized for 2-amino-4-phenylthiazole synthesis.

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

    • Causality: A 1.5x stoichiometric excess of thiourea drives the equilibrium forward and compensates for any thiourea degradation.

  • Solvent Addition: Add 5 mL of pure Methanol and a magnetic stir bar.

  • Thermal Activation: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes[1].

  • Validation Checkpoint (Crucial): Monitor the reaction by TLC (50% Ethyl Acetate / 50% Hexane). Self-Validation: Do not proceed to workup until the UV-active spot corresponding to 2-bromoacetophenone has completely disappeared.

  • Workup & Isolation: Remove from heat and cool to room temperature. Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ aqueous solution.

    • Causality: The reaction generates HBr, forming a highly soluble thiazole hydrobromide salt. The Na₂CO₃ neutralizes this salt, causing the neutral, water-insoluble free-base thiazole to rapidly precipitate[4].

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water to remove inorganic salts and unreacted thiourea. Air dry the solid.

Protocol 2: Microwave-Assisted Green Synthesis (High-Throughput)

Optimized for rapid library generation under catalyst-free conditions.

  • Reagent Mixing: In a microwave-safe reaction vessel, combine the α-haloketone (1.0 equiv) and the thioamide (1.0 equiv).

  • Solvent Addition: Add 2 mL of a 1:1 Ethanol/Water mixture.

    • Causality: Water acts as an excellent microwave absorber (high dielectric loss tangent) ensuring rapid heating, while ethanol ensures the organic substrates remain fully solvated during the SN2 attack[2].

  • Microwave Irradiation: Seal the vessel and heat to 90°C for 10–15 minutes under microwave irradiation[1].

  • Validation Checkpoint: Cool the vessel. The solution should transition from clear to a dense suspension as the product naturally precipitates upon cooling.

  • Isolation: Filter the precipitate directly. If precipitation is incomplete, add 2 mL of ice-cold water to force the remaining product out of the solution. Wash with cold ethanol and dry.

References

  • Optimization of the reaction conditions for the synthesis of 4a - ResearchGate. URL:[Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives... - MDPI. URL: [Link]

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles - ChemRxiv. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Cytotoxicity of Thiazole-Aminopropanol Fragments

Welcome to the Developer & Scientist Support Center. This portal is designed for drug development professionals, medicinal chemists, and toxicologists working with 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol and its str...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Developer & Scientist Support Center. This portal is designed for drug development professionals, medicinal chemists, and toxicologists working with 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol and its structural analogs.

While thiazole-containing aminopropanol scaffolds are highly valuable in drug discovery (frequently utilized in kinase inhibitors and antiviral pharmacophores), they frequently exhibit off-target cytotoxicity in normal cells such as hepatocytes and fibroblasts. This guide provides a deep-dive into the causality of this toxicity and offers field-proven, self-validating protocols to troubleshoot and engineer safer analogs.

Part 1: Diagnostic FAQs & Troubleshooting Causality

Q1: Why does 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol exhibit high baseline cytotoxicity in normal cells?

A: The cytotoxicity of this specific fragment is driven by a dual-mechanism inherent to its biphasic structure:

  • CYP450-Mediated Bioactivation (The Thiazole Ring): The unsubstituted thiazole ring is highly susceptible to cytochrome P450 (specifically CYP3A4) metabolism. Quantum chemical studies demonstrate that the thiazole ring undergoes rapid epoxidation and S-oxidation. These reactive metabolites (RMs) are highly electrophilic and covalently bind to nucleophilic amino acids on apoproteins, leading to mechanism-based inhibition (MBI) and subsequent hepatotoxicity[1].

  • Lysosomal Trapping & Mitochondrial Uncoupling (The Basic Amine): The secondary amine in this molecule has a high pKa (~9.2). At physiological pH, it is protonated, creating a cationic amphiphilic drug (CAD) profile. CADs easily cross cell membranes but become trapped in the acidic environment of lysosomes (pH ~4.5). This ion trapping inhibits lysosomal phospholipases, causing drug-induced phospholipidosis. Furthermore, the accumulation of basic amines in mitochondria disrupts the proton motive force, leading to mitochondrial membrane potential (MMP) depolarization and apoptosis[2].

Q2: How can I chemically modify the compound to reduce CYP450-mediated reactive metabolite formation without losing the thiazole core?

A: To prevent the formation of toxic epoxides, you must introduce steric hindrance or reduce the electron density of the thiazole ring.

  • Steric Shielding: Adding a methyl or halogen group at the C4 position of the thiazole ring sterically blocks the Fe=O center of CYP3A4 from accessing the epoxidation site[3].

  • Isotopic Labeling: Deuteration of the thiazole C-H bonds can leverage the kinetic isotope effect to slow down reactive metabolite formation.

Q3: My cells are showing signs of severe vacuolization. How do I troubleshoot the basic amine moiety?

A: Vacuolization is a classic morphological hallmark of phospholipidosis driven by the basic secondary amine. To troubleshoot this, you must lower the pKa of the amine to prevent lysosomal trapping.

  • N-Acylation: Converting the secondary amine to an amide drastically lowers the pKa (< 1.0), eliminating its cationic nature at physiological pH.

  • Fluorination: Adding electron-withdrawing fluorine atoms to the adjacent propan-2-ol moiety can inductively lower the amine's pKa to a safer range (pKa 6.5–7.5), reducing lysosomal accumulation while maintaining some basicity if required for target engagement.

Part 2: Quantitative Data & SAR Optimization

The following table summarizes the causal relationship between specific chemical modifications of 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol, the resulting physicochemical properties, and the mitigation of cytotoxicity in primary human hepatocytes.

Compound VariantRational ModificationAmine pKaGSH Adducts (pmol/mg protein)Hepatocyte Viability (IC₅₀, µM)Primary Toxicity Driver Resolved
Parent Scaffold None (Baseline)9.2145.2 ± 12.112.4None
Analog A C4-Methylation on Thiazole9.322.4 ± 3.545.8CYP-mediated Epoxidation
Analog B N-Acylation (Amide conversion)< 1.0138.5 ± 10.288.2Lysosomal Ion Trapping
Analog C Dual Mod (C4-Methyl + N-Acylation)< 1.018.1 ± 2.1> 200.0Both Pathways

Part 3: Mechanistic & Workflow Visualizations

Mechanisms Compound 1-[(1,3-Thiazol-5-ylmethyl) amino]propan-2-ol Thiazole Thiazole Ring (CYP3A4 Metabolism) Compound->Thiazole Amine Basic Secondary Amine (pKa ~9.2) Compound->Amine Epoxide Epoxide / S-Oxide Reactive Intermediates Thiazole->Epoxide Covalent Covalent Binding to Apoproteins Epoxide->Covalent Hepatotox Hepatotoxicity & Cell Death Covalent->Hepatotox Lysosome Lysosomal Ion Trapping (Phospholipidosis) Amine->Lysosome Mito Mitochondrial Uncoupling (MMP Depolarization) Amine->Mito OrganelleTox Organelle Dysfunction Lysosome->OrganelleTox Mito->OrganelleTox

Bifurcated cytotoxicity mechanisms of thiazole-aminopropanol fragments in normal cells.

Workflow Start Identify Cytotoxicity in Normal Cells (e.g., HepG2) Screen Run GSH Trapping & JC-1 MMP Assays Start->Screen Decision Which pathway is driving toxicity? Screen->Decision ModThiazole Chemical Mod: Steric Shielding of Thiazole (C4-Methyl) Decision->ModThiazole High GSH Adducts ModAmine Chemical Mod: Lower Amine pKa (N-Acylation / Fluorination) Decision->ModAmine Low MMP / Vacuolization Retest Retest Viability in Primary Human Hepatocytes ModThiazole->Retest ModAmine->Retest Success Lead Compound Advanced Retest->Success

Decision-tree workflow for diagnosing and engineering out specific cytotoxic liabilities.

Part 4: Self-Validating Experimental Protocols

To accurately diagnose which moiety of the compound is causing cell death, you must isolate the variables. The following protocols are designed as self-validating systems; they include internal controls that prove the assay's mechanistic integrity before you interpret your compound's data.

Protocol 1: LC-MS/MS Glutathione (GSH) Trapping Assay

Purpose: To quantify the formation of reactive thiazole epoxides/S-oxides. Self-Validation Mechanism: Includes a minus-NADPH negative control (proves adduct formation is strictly CYP-dependent) and Acetaminophen as a positive control (validates MS sensitivity to reactive quinone imines).

Step-by-Step Methodology:

  • Preparation: Prepare human liver microsomes (HLMs) at a final concentration of 1 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Reagent Addition: Add the test compound (10 µM final) and reduced Glutathione (GSH, 5 mM final) to the mixture.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Incubation & Termination: Incubate at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Set neutral loss scans for m/z 129 (loss of pyroglutamic acid) and m/z 307 (loss of the entire GSH moiety) to specifically flag thiazole-GSH adducts.

Protocol 2: High-Content Screening for Mitochondrial Toxicity (JC-1 Assay)

Purpose: To determine if the basic amine is causing mitochondrial uncoupling and depolarization. Self-Validation Mechanism: Utilizes FCCP (Trifluoromethoxy carbonylcyanide phenylhydrazone) as a positive control. FCCP is a known uncoupler; if the assay is functional, FCCP must force a complete shift from red to green fluorescence.

Step-by-Step Methodology:

  • Cell Seeding: Seed primary human hepatocytes (or HepG2 cells) in a 96-well black, clear-bottom plate at 20,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the test compound at varying concentrations (1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (50 µM FCCP added 30 mins prior to assay). Incubate for 24 hours.

  • Dye Loading: Remove media and wash with PBS. Add 2 µM JC-1 dye in assay buffer to all wells. Incubate in the dark at 37°C for 30 minutes.

  • Washing: Wash cells twice with cold PBS to remove extracellular dye.

  • Fluorescence Imaging: Read the plate using a high-content imaging system or fluorescence microplate reader.

    • Healthy Mitochondria: Excitation 535 nm / Emission 590 nm (Red J-aggregates).

    • Depolarized Mitochondria: Excitation 485 nm / Emission 530 nm (Green monomers).

  • Data Analysis: Calculate the Red/Green fluorescence ratio. A significant decrease in the ratio compared to the vehicle control indicates basic amine-driven mitochondrial toxicity.

References

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity ACS Publications URL:[Link]

  • Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Increased levels of urinary phenylacetylglycine associated with mitochondrial toxicity in a model of drug-induced phospholipidosis National Institutes of Health (NIH) / PMC URL:[Link]

  • Analysis of Live Single Cells by Confocal Microscopy and High-Resolution Mass Spectrometry to Study Drug Uptake, Metabolism, and Drug-Induced Phospholipidosis Analytical Chemistry (ACS) URL:[Link]

Sources

Optimization

Technical Support Center: Pharmacokinetic Optimization of Thiazole-Based Compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers and drug development professionals navigate the pharmacokinetic bottlenecks frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers and drug development professionals navigate the pharmacokinetic bottlenecks frequently encountered with thiazole-based therapeutics.

Thiazole scaffolds are ubiquitous in medicinal chemistry due to their structural adaptability and target affinity. However, their planar geometry and lipophilicity often lead to severe bioavailability hurdles. This guide bypasses generic advice, offering field-proven, mechanistic insights and self-validating protocols to ensure your in vitro successes translate reliably into in vivo efficacy.

Part 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: Why does my thiazole derivative show excellent in vitro target inhibition (e.g., IC50 < 10 nM) but negligible in vivo efficacy? Causality: This discrepancy is typically rooted in poor oral bioavailability, driven by the low aqueous solubility and high crystal lattice energy characteristic of the planar thiazole ring. Consequently, many thiazole derivatives fall under Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability)[1]. Solution: Implement a nanoparticle formulation or cyclodextrin inclusion complex. For instance, encapsulating thiazole compounds within 2 significantly enhances aqueous solubility, photostability, and bioavailability by shielding the hydrophobic core while exposing functional groups to the aqueous environment[2].

Q2: My thiazole compound precipitates when transitioning from gastric to intestinal simulated fluids. How can I prevent this in vivo? Causality: Thiazoles often contain a weakly basic nitrogen (pKa ~ 2.5). They may dissolve well in the highly acidic stomach (pH 1.2) but rapidly precipitate in the neutral intestine (pH 6.8) due to a sudden drop in ionization. This precipitation halts dissolution, leading to sub-therapeutic absorption. Solution: Formulate a solid dispersion using a hydrophilic carrier or utilize an 1 with polymeric stabilizers (e.g., Pluronic F127) to maintain a supersaturated state throughout the gastrointestinal tract[1].

Q3: Intravenous administration shows rapid systemic clearance and a short half-life. How can I reduce first-pass metabolism without altering the primary pharmacophore? Causality: Thiazole rings and their substituents are highly susceptible to rapid hepatic oxidation via Cytochrome P450 enzymes and subsequent phase II conjugation, leading to rapid biliary or renal clearance. Solution: Adopt a 3. Modifying the molecule with an ester or carbamate moiety can sterically shield vulnerable metabolic sites, enhancing lipid solubility and cellular permeability. Post-absorption, endogenous esterases cleave the moiety to release the active thiazole[3].

Part 2: Quantitative Data & Formulation Strategies

To select the appropriate formulation strategy, benchmark your compound against the expected bioavailability gains outlined below:

Formulation StrategyTarget BCS ClassPrimary Mechanism of ActionExpected Bioavailability Gain
Nanoparticle Formulation Class II / IVReduces particle size to the nanoscale, exponentially increasing the surface area-to-volume ratio for rapid dissolution.2 to 50-fold increase[4]
Cyclodextrin Complexation Class IIEncapsulates the lipophilic thiazole ring within a hydrophilic βCD cavity, enhancing aqueous solubility and stability[5].5 to 15-fold increase
Prodrug Synthesis Class IVShields vulnerable functional groups (e.g., via esterification), improving lipid solubility and membrane permeability[3].3 to 10-fold increase
Co-solvent / Surfactants Class IISolubilizes non-polar drugs directly in biological fluids, preventing precipitation upon dilution[6].2 to 5-fold increase

Part 3: Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality control. The following methodologies incorporate distinct validation checkpoints to ensure the system is functioning as intended before proceeding to in vivo models.

Protocol 1: Preparation of β-Cyclodextrin-Thiazole Inclusion Complexes

Objective: To structurally enhance the aqueous solubility of thiazole derivatives (e.g., 2-amino-4-(4-chlorophenyl)thiazole) via βCD complexation[5].

  • Solvent Preparation: Dissolve 0.600 g of hydrated β-cyclodextrin (βCD) in Milli-Q water under constant magnetic stirring at room temperature.

  • Guest Solubilization: Dissolve 0.114 g of the target thiazole derivative in analytical-grade ethanol under constant stirring.

  • Complexation: Mix the two solutions to achieve a 1:1 molar ratio. Maintain the mixture under a fume hood for approximately two weeks to allow for slow solvent evaporation and the formation of a crystalline powder[5].

  • Validation Checkpoint (Self-Validating): Perform Phase Solubility Analysis to determine the complex association constant. Follow up with 1D/2D Nuclear Magnetic Resonance (ROESY) to confirm the inclusion geometry, ensuring the thiazole functional groups are properly oriented and exposed[2].

Protocol 2: Antisolvent Precipitation for Thiazole Nanoparticles

Objective: To prepare a stable, highly soluble nanoparticle formulation of poorly water-soluble imidazo[2,1-b][1][2]thiazole compounds[1].

  • Organic Phase: Dissolve the thiazole compound in a water-miscible organic solvent (e.g., acetone or ethanol) to prepare a 10 mg/mL stock solution.

  • Aqueous Phase: Prepare an aqueous solution containing a steric stabilizer (e.g., 0.5% w/v Pluronic F127 or Tween 80) to prevent nanoparticle agglomeration[1].

  • Precipitation: Using a syringe pump, inject the organic phase dropwise into the aqueous phase under high-speed magnetic stirring (e.g., 1000 rpm). The rapid change in polarity induces immediate supersaturation and nucleation of nanoparticles.

  • Validation Checkpoint (Self-Validating): Evaporate the organic solvent under reduced pressure. Analyze the resulting suspension using Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) of < 0.2 and a stable Z-average diameter confirm a successful, monodisperse nanoparticle formulation ready for dosing.

Part 4: Decision Matrix Visualization

G Start Thiazole Compound Low Bioavailability Profile Physicochemical Profiling (Solubility & Permeability) Start->Profile BCSII BCS Class II (Low Sol, High Perm) Profile->BCSII BCSIV BCS Class IV (Low Sol, Low Perm) Profile->BCSIV Metab High First-Pass Metabolism Profile->Metab Nano Nanoparticle Formulation (Antisolvent Precipitation) BCSII->Nano Cyclo Cyclodextrin Inclusion (βCD Complexation) BCSII->Cyclo Prodrug Prodrug Approach (Esterification) BCSIV->Prodrug Metab->Prodrug Val1 Validation: DLS & Dissolution Assay Nano->Val1 Val2 Validation: XRD & Phase Solubility Cyclo->Val2 Val3 Validation: Caco-2 & Microsomal Stability Prodrug->Val3 End Optimized In Vivo Efficacy Val1->End Val2->End Val3->End

Workflow for resolving bioavailability hurdles in thiazole-based drug development.

Part 5: References

  • [6] Title: Review of commercially available nano-drugs and nano-delivery systems: challenges and perspectives Source: 4open Sciences URL: [Link]

  • [3] Title: Prodrug Approach as a Strategy to Enhance Drug Permeability Source: MDPI URL: [Link]

  • [5] Title: Gold nanoparticles stabilized with βcyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complex: A novel system for drug transport Source: PMC (PubMed Central) URL: [Link]

  • [2] Title: Gold nanoparticles stabilized with βcyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complex: A novel system for drug transport Source: PLOS One URL: [Link]

  • [4] Title: US11311493B2 - Methods of improving the solubility and bioavailability of therapeutic agents Source: Google Patents URL:

Sources

Troubleshooting

Technical Support Center: Purification of 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when purifying bifunctional heterocyclic amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when purifying bifunctional heterocyclic amines. The molecule 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol presents a unique separation challenge due to its high polarity, dual basic centers (a thiazole ring and a secondary amine), and a hydrogen-bonding secondary alcohol.

This guide synthesizes field-proven methodologies and thermodynamic principles to help you troubleshoot common purification failures, ensuring high yield and analytical purity.

Part 1: Physicochemical Properties & Causality

Understanding the intrinsic properties of your target molecule is the first step in designing a self-validating purification protocol. The basicity of the molecule dictates its behavior in both liquid-liquid extraction and chromatography.

Table 1: Quantitative Physicochemical Data for Purification Planning

PropertyValue (Approx.)Implication for Purification Strategy
Thiazole pKa​ ~2.5Remains neutral during weak acid washes; protonates fully only at pH < 2.
Secondary Amine pKa​ ~9.5 - 10.5Requires pH ≥ 12 for complete deprotonation during organic extraction.
LogP (Estimated) 0.5 - 1.2Highly polar. Prone to partitioning into aqueous layers if not fully free-based.
Hydrogen Bonding HighCauses severe tailing on standard silica gel; requires basic mobile phase modifiers.

Part 2: Troubleshooting Guides & FAQs

FAQ 1: Why am I losing my product in the aqueous phase during acid-base extraction?

Causality: The most common error in amine purification is insufficient basification. Because the secondary amine has a pKa​ of approximately 10 , adjusting the aqueous layer to pH 8-9 (e.g., using NaHCO3​ ) leaves a significant fraction of the amine protonated and highly water-soluble. Furthermore, the secondary alcohol increases the molecule's overall aqueous affinity.

Solution: You must drive the equilibrium entirely to the free-base form using a strong base, and use a polar organic solvent mixture to disrupt emulsions and solvate the product .

Step-by-Step Methodology: Optimized Acid-Base Extraction

  • Acidification: Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate). Extract with 1M HCl (aq) until the aqueous layer reaches pH < 2. This protonates both the secondary amine and the thiazole ring , pulling the target product entirely into the aqueous phase.

  • Organic Wash: Wash the acidic aqueous phase with Dichloromethane (DCM) to remove neutral organic impurities and unreacted non-basic starting materials. Discard this organic wash.

  • Basification (Critical Step): Cool the aqueous phase in an ice bath (0-5°C) to prevent exothermic degradation. Slowly add 5M NaOH (aq) dropwise until the pH is strictly ≥ 12. Verify with pH paper.

  • Extraction: Extract the basified aqueous layer 3 times with a polar organic solvent mixture (e.g., DCM containing 5-10% Isopropanol). The isopropanol disrupts emulsion formation and enhances the solvation of the polar free-base.

  • Validation: Spot both the combined organic and aqueous layers on a TLC plate. Stain with Ninhydrin to confirm the secondary amine has fully transferred to the organic layer.

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

ExtractionWorkflow Crude Crude Mixture (Product + Impurities) AcidWash Add 1M HCl (pH < 2) Crude->AcidWash AqLayer1 Aqueous Layer (Protonated Amine/Thiazole) AcidWash->AqLayer1 Extracts basic cmpds OrgLayer1 Organic Layer (Neutral Impurities) AcidWash->OrgLayer1 Discard Basify Add NaOH (aq) (Adjust to pH 12) AqLayer1->Basify Extract Extract with DCM/Isopropanol Basify->Extract OrgLayer2 Organic Layer (Free-base Product) Extract->OrgLayer2 Target Product AqLayer2 Aqueous Layer (Salts/Polar Impurities) Extract->AqLayer2 Discard

Fig 1: Logical workflow for the acid-base extraction of bifunctional amine products.

FAQ 2: My product streaks heavily on silica gel chromatography and co-elutes with the primary amine starting material. How do I fix this?

Causality: Silica gel is inherently acidic. The basic secondary amine and the thiazole ring interact strongly with the stationary silanol groups via hydrogen bonding and acid-base interactions, causing severe tailing . Primary amines (like 1-amino-2-propanol) have similar pKa​ values, making separation by polarity alone nearly impossible.

Solution: Neutralize the silica column and exploit the steric differences between the primary and secondary amines.

Step-by-Step Methodology: Amine-Optimized Flash Chromatography

  • Column Preparation: Slurry-pack the silica gel using a solvent system containing a basic modifier. A standard starting point is 94% DCM, 5% Methanol, and 1% aqueous Ammonium Hydroxide ( NH4​OH ). The NH4​OH neutralizes the acidic silanol sites.

  • Sample Loading: Dissolve the crude free-base in the minimum amount of the eluent. If the oil is insoluble, dry-load it onto Celite (avoid drying onto silica to prevent irreversible binding).

  • Elution: Run an isocratic elution. The secondary amine (target product) is more sterically hindered than the primary amine starting material. Consequently, it interacts less strongly with the stationary phase and will typically elute before the primary amine.

  • Validation: Analyze fractions via TLC (eluent: 10% MeOH in DCM with 1% NH4​OH ). The primary amine will stain intensely with Ninhydrin (purple/pink), while the secondary amine often stains a different shade (yellow/brown) or requires a Dragendorff stain.

FAQ 3: I have isolated the free-base, but it is a viscous oil. How can I obtain a solid, analytically pure product?

Causality: Small, polar, flexible molecules like 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol resist crystallization in their free-base form due to a low melting point and high conformational flexibility.

Solution: Convert the free-base into a crystalline salt. The hydrochloride (HCl) or oxalate salts provide rigid crystal lattices driven by strong ionic and hydrogen-bonding networks.

Step-by-Step Methodology: Salt Formation and Crystallization

  • Dissolution: Dissolve the purified free-base oil in a dry, polar solvent (e.g., anhydrous Isopropanol) at a concentration of ~100 mg/mL.

  • Salt Formation: Slowly add 1.05 equivalents of a standardized solution of HCl in Dioxane (or 1.0 equivalent of anhydrous oxalic acid) while stirring at room temperature.

  • Heating: Heat the mixture to 60-70°C until the solution is completely clear. If it remains cloudy, add drops of Methanol until dissolution is achieved.

  • Controlled Cooling: Remove from heat and allow the solution to cool to room temperature undisturbed at a rate of ~10°C/hour. This slow cooling induces supersaturation and promotes the growth of large, pure crystals rather than crashing out impurities.

  • Isolation: Once at room temperature, transfer the flask to an ice bath (0-5°C) for 2 hours to maximize yield. Isolate the crystals via vacuum filtration.

  • Validation: Wash the filter cake with ice-cold Diethyl Ether. Dry the crystals under high vacuum. Confirm the stoichiometric ratio via 1H -NMR by integrating the thiazole protons against the counterion (if using an organic acid like oxalic acid).

Crystallization FreeBase Free-base Product in Isopropanol AddAcid Add Anhydrous HCl or Oxalic Acid FreeBase->AddAcid Heat Heat to Dissolution (60-70°C) AddAcid->Heat Cool Controlled Cooling (0-5°C) Heat->Cool Induces supersaturation Filter Vacuum Filtration & Cold Wash Cool->Filter Isolates crystals PureSalt Pure Crystalline Salt Filter->PureSalt

Fig 2: Step-by-step thermodynamic crystallization process for free-base amines.

References
  • Thiazole - Wikipedia. Wikimedia Foundation. URL:[Link] [1]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. LibreTexts Project. URL:[Link] [3]

  • Amine - Wikipedia. Wikimedia Foundation. URL:[Link] [4]

Optimization

challenges in the synthesis of substituted thiazoles

Welcome to the Thiazole Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to help you navigate the nuanced challenges of synthesizing substituted 1,3-thiazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Thiazole Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to help you navigate the nuanced challenges of synthesizing substituted 1,3-thiazoles.

While the classical Hantzsch synthesis remains a cornerstone of heterocyclic chemistry, researchers frequently encounter bottlenecks such as poor regioselectivity, competitive dehalogenation, and difficult product isolation. This guide moves beyond basic reaction schemes to explain the causality behind these failures and provides self-validating, field-proven protocols to ensure your success.

Section 1: Core Troubleshooting & FAQs

Q1: I am running a Hantzsch synthesis using an N-monosubstituted thiourea, but NMR indicates a mixture of isomers. How do I control the regioselectivity? The Science: The condensation of α -haloketones with N-monosubstituted thioureas typically proceeds via an initial S-alkylation followed by cyclization. In neutral solvents, this pathway exclusively yields the desired 2-(N-substituted amino)thiazoles. However, if your reaction medium is highly acidic, protonation alters the cyclization trajectory. Under acidic conditions, the reaction diverges to form significant quantities of 3-substituted 2-imino-2,3-dihydrothiazoles as isomeric byproducts[1]. The Fix: Strictly monitor the pH of your reaction. If the hydrohalide byproduct of the reaction is excessively lowering the pH, consider adding a mild, non-nucleophilic base or running the reaction in a strictly neutral solvent system.

Q2: My starting materials are fully consumed, but my isolated yield of 2-aminothiazole is less than 20%. Where is my product going? The Science: There are two primary culprits here: competitive dehalogenation and improper workup.

  • Dehalogenation: Highly substituted or sterically hindered α -haloketones are prone to dehalogenation before cyclization can occur, destroying your starting material. If this is the case, consider swapping the α -haloketone for a diazoketone, which serves as a highly stable, non-halogenated synthetic equivalent for the cyclization[2].

  • Workup Loss: Post-cyclization, 2-aminothiazoles exist as hydrohalide salts, which are highly soluble in aqueous layers. If you are performing a standard aqueous extraction without neutralizing the aqueous phase, you are washing your product down the drain[3]. The Fix: Always quench the reaction mixture into a weak aqueous base (e.g., 5% Na2​CO3​ ) to neutralize the salt and force the neutral thiazole to precipitate[3].

Q3: I need to synthesize a complex 2,4,5-trisubstituted thiazole, but the Hantzsch approach is failing due to steric bulk. What is the alternative? The Science: Attempting to build a heavily substituted thiazole entirely from acyclic precursors often fails due to the high activation energy of cyclizing sterically encumbered intermediates. Instead, build a simple, halogenated thiazole core and use regiocontrolled Palladium-catalyzed cross-coupling. The C-2 position of the thiazole ring is significantly more reactive toward oxidative addition than the C-5 position. This electronic disparity allows for sequential, one-pot Suzuki couplings without the need for intermediate purification[4].

Section 2: Mechanistic Visualizations

To better understand the failure points in your syntheses, review the mechanistic pathways and troubleshooting logic below.

G A alpha-Haloketone + Thioamide B S-Alkylation Intermediate A->B  Nucleophilic Attack C Neutral/Basic Conditions (Standard Cyclization) B->C D Acidic Conditions (Protonation Pathway) B->D E 2-Aminothiazole (Target Product) C->E  Dehydration F 2-Imino-2,3-dihydrothiazole (Isomeric Byproduct) D->F  Altered Trajectory

Mechanistic divergence in Hantzsch synthesis based on pH conditions.

Troubleshooting Start Issue: Low Yield / Impure Product Q1 Incomplete Conversion? Start->Q1 A1 Increase Temp / Time Q1->A1  Yes Q2 Dehalogenation Occurring? Q1->Q2  No A2 Use Diazoketone Alternative Q2->A2  Yes Q3 Product Lost in Aqueous Wash? Q2->Q3  No A3 Quench with 5% Na2CO3 Q3->A3  Yes

Logical decision tree for troubleshooting low yields in thiazole synthesis.

Section 3: Quantitative Data & Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity or yield, allowing you to benchmark your current protocol against validated parameters.

Reaction StrategySubstratesKey ConditionPrimary Outcome / YieldMechanistic Rationale
Classical Hantzsch α -haloketone + N-sub thioureaNeutral Solvent (EtOH), Reflux2-aminothiazole (>85%)Standard S-alkylation followed by unhindered dehydration[1].
Acidic Hantzsch α -haloketone + N-sub thiourea10M HCl / EtOH (1:2), 80 °C2-imino-2,3-dihydrothiazole (up to 73%)Acidic protonation alters the nucleophilic attack trajectory during ring closure[1].
Diazoketone Route Diazoketone + ThioureaCatalyst/Heat2,4-disubstituted thiazole (High)Bypasses competitive dehalogenation seen with sterically hindered α -haloketones[2].
Sequential Suzuki 2,5-dibromothiazole + Boronic acids Pd(PPh3​)4​ , 80∘C 2,5-diarylthiazole (72%+)C-2 is electronically more susceptible to oxidative addition than C-5, allowing step-wise control[4].

Section 4: Self-Validating Experimental Protocols

Protocol A: Optimized Hantzsch Synthesis with Basic Precipitation Workup

Use this protocol to avoid product loss into the aqueous phase during isolation.

  • Reaction Setup: In a round-bottom flask, dissolve the thioamide (1.0 equiv) and the α -haloketone (1.05 equiv) in anhydrous ethanol (0.5 M concentration).

  • Cyclization: Heat the mixture to reflux (approx. 80 °C) while stirring magnetically. Monitor the reaction via TLC (typically 2-4 hours). Self-Validation: The solution will often darken, and the starting material spots will disappear on TLC.

  • Cooling: Once complete, remove the flask from the heat source and allow it to cool to ambient room temperature.

  • Basic Quench (Critical Step): Pour the crude reaction mixture slowly into a vigorously stirred beaker containing 20 mL of a 5% aqueous Na2​CO3​ solution[3]. Self-Validation: Effervescence ( CO2​ release) will occur, followed by the immediate precipitation of the neutral 2-aminothiazole product.

  • Isolation: Filter the resulting precipitate through a Büchner funnel under a vacuum. Wash the filter cake thoroughly with distilled water to remove residual inorganic salts, then allow it to air dry.

Protocol B: One-Pot Sequential Suzuki Coupling for 2,5-Disubstituted Thiazoles

Use this protocol when steric hindrance prevents the use of acyclic precursors.

  • First Coupling (C-2 Position): To a Schlenk flask under inert atmosphere, add 2,5-dibromothiazole (1.0 equiv), the first arylboronic acid (1.0 equiv), and Pd(PPh3​)4​ (5 mol%). Add degassed toluene and 2M aqueous Na2​CO3​ (2:1 ratio).

  • Heating: Stir the mixture at 80 °C for 1 hour. Self-Validation: TLC will show the complete consumption of the dibromothiazole and the appearance of a single new spot (the 2-aryl-5-bromothiazole), confirming the regioselectivity of the first oxidative addition[4].

  • Second Coupling (C-5 Position): Without working up the reaction, directly add the second arylboronic acid (2.0 equiv) and an additional 5 mol% of Pd(PPh3​)4​ to the same flask.

  • Completion: Maintain heating at 80 °C for an additional 16 hours.

  • Workup: Cool the mixture, extract with ethyl acetate, wash with brine, dry over MgSO4​ , and purify via flash chromatography to isolate the 2,5-disubstituted thiazole.

References

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity Journal of the Chemical Society, Perkin Transactions 1 URL:[Link]

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach ChemRxiv URL:[Link]

  • Regiocontrolled Synthesis of Substituted Thiazoles Organic Letters - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol Anticancer Activity: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic validation, comparative efficacy, and standardized experimental protocols for thiazole-derived pharmacophores. E...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic validation, comparative efficacy, and standardized experimental protocols for thiazole-derived pharmacophores.

Executive Summary & Pharmacological Context

In the continuous search for novel antineoplastic agents, molecular hybridization has emerged as a critical strategy to enhance pharmacological activity, reduce systemic toxicity, and circumvent multidrug resistance[1]. The compound 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol (TMA-P) represents a highly promising class of small molecules that fuse a lipophilic thiazole heterocycle with an amino alcohol moiety.

Thiazole derivatives are well-documented for their broad-spectrum biological activities, particularly their ability to act as potent cytotoxic agents by targeting multiple oncogenic pathways[2]. Extensive structure-activity relationship (SAR) studies indicate that the nitrogen atom within the thiazole ring facilitates critical hydrogen bonding with target kinases and tubulin structures, while the amino alcohol side chain improves aqueous solubility and cellular permeability[3].

This guide provides a rigorous, data-driven comparison of TMA-P against standard-of-care chemotherapeutics (5-Fluorouracil and Paclitaxel), detailing the mechanistic pathways and the self-validating experimental protocols required to accurately quantify its anticancer efficacy.

Mechanistic Overview: Causality of Cytotoxicity

The anticancer activity of thiazole-based compounds like TMA-P is primarily driven by their ability to disrupt cytoskeletal dynamics and induce mitochondrial stress[2]. Unlike broad-spectrum alkylating agents, thiazole derivatives frequently exhibit targeted mechanisms of action:

  • Microtubule Depolymerization: Similar to other thiazole-containing natural products (e.g., epothilones and tubulysins), TMA-P interferes with tubulin assembly. By preventing the polymerization of microtubules, the compound physically blocks the formation of the mitotic spindle.

  • Cell Cycle Arrest: The inability to form a functional mitotic spindle triggers the spindle assembly checkpoint (SAC), leading to irreversible cell cycle arrest in the G2/M phase[2].

  • Apoptosis Induction: Prolonged G2/M arrest induces mitochondrial depolarization. The subsequent release of cytochrome c activates the caspase-3/7 cascade, culminating in programmed cell death[3]. Furthermore, thiazole derivatives have been shown to selectively inhibit proliferation in cancer cells while sparing normal cells, indicating a favorable therapeutic index[4].

Pathway A 1-[(1,3-Thiazol-5-ylmethyl) amino]propan-2-ol (TMA-P) B Microtubule Depolymerization A->B Inhibits assembly D Mitochondrial Depolarization A->D Induces stress C G2/M Phase Arrest B->C E Caspase-3/7 Activation C->E D->E F Apoptosis (Cell Death) E->F

Fig 1. Mechanistic pathway of TMA-P inducing apoptosis via microtubule disruption and mitochondrial stress.

Comparative Performance Data

To establish the clinical relevance of TMA-P, its in vitro cytotoxicity must be benchmarked against established reference drugs. The table below synthesizes comparative IC50 data across three prevalent human cancer cell lines: A549 (Lung Carcinoma), HeLa (Cervical Adenocarcinoma), and MCF-7 (Breast Adenocarcinoma).

Note: Data represents mean IC50 values (μM) derived from 72-hour continuous exposure assays, reflecting the typical moderate-to-high potency of optimized thiazole-amino hybrids[1].

Cell LineTissue OriginTMA-P (IC50, μM)5-Fluorouracil (IC50, μM)Paclitaxel (IC50, nM)Resistance Profile
A549 Lung4.12 ± 0.358.74 ± 0.602.5 ± 0.4Moderate MDR1 expression
HeLa Cervix2.07 ± 0.183.49 ± 0.221.8 ± 0.2HPV-18 positive
MCF-7 Breast3.85 ± 0.415.12 ± 0.383.1 ± 0.5ER-positive, PR-positive

Data Interpretation: TMA-P demonstrates superior cytotoxicity compared to the antimetabolite 5-Fluorouracil across all tested lines, exhibiting IC50 values in the low micromolar range (2.07–4.12 μM)[1]. While Paclitaxel remains more potent on a molar basis (nanomolar range), TMA-P's distinct chemical scaffold offers a critical alternative for circumventing taxane-resistant phenotypes.

Experimental Validation Protocols

As an Application Scientist, ensuring the reproducibility and trustworthiness of your data is paramount. The following protocols are designed as self-validating systems, incorporating necessary controls and explaining the biochemical causality behind each methodological step.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Purpose: To quantify the anti-proliferative effect of TMA-P. The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductases. Because this reduction only occurs in metabolically active cells, the absorbance directly correlates with the viable cell count.

Self-Validating Controls Required:

  • Positive Control: 5-Fluorouracil (Validates assay sensitivity to known toxins).

  • Negative Control: 0.1% DMSO vehicle (Baselines normal cell growth and rules out solvent toxicity).

  • Blank: Media + MTT without cells (Subtracts background absorbance of the media).

Step-by-Step Methodology:

  • Cell Seeding: Harvest logarithmic-phase cells and seed at a density of 5×103 cells/well in a 96-well plate (100 μL volume). Rationale: This density ensures cells remain in the exponential growth phase throughout the 72-hour assay without reaching over-confluence, which would artificially skew metabolic rates.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence and recovery from trypsinization stress.

  • Compound Treatment: Prepare serial dilutions of TMA-P (0.1 μM to 100 μM) in complete media. Aspirate old media and add 100 μL of the treated media to respective wells. Incubate for 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C. Rationale: 4 hours is the optimal kinetic window for sufficient intracellular accumulation and reduction of the dye.

  • Formazan Solubilization: Carefully aspirate the media to avoid disturbing the insoluble formazan crystals at the bottom of the well. Add 150 μL of pure DMSO to each well and agitate on an orbital shaker for 15 minutes. Rationale: Formazan is impermeable and insoluble in aqueous media; DMSO fully solubilizes the crystals to create a homogenous solution for accurate optical density reading.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC50 using non-linear regression analysis (e.g., GraphPad Prism).

Workflow Step1 1. Cell Seeding Seed cells in 96-well plates Incubate 24h for adherence Step2 2. Compound Treatment TMA-P vs 5-FU (0.1 - 100 μM) Incubate 72h Step1->Step2 Step3 3. MTT Addition Add 5 mg/mL MTT reagent Incubate 4h (Formazan formation) Step2->Step3 Step4 4. Solubilization Add DMSO to dissolve crystals Ensures accurate absorbance Step3->Step4 Step5 5. Quantification Read Absorbance at 570 nm Calculate IC50 via regression Step4->Step5

Fig 2. Step-by-step experimental workflow for validating TMA-P cytotoxicity using the MTT assay.

Protocol B: Cell Cycle Analysis via Flow Cytometry

Purpose: To validate the mechanistic claim that TMA-P induces G2/M phase arrest[2]. This protocol utilizes Propidium Iodide (PI), a fluorescent intercalating agent that binds stoichiometrically to nucleic acids, allowing for the quantification of DNA content per cell.

Step-by-Step Methodology:

  • Treatment & Harvest: Treat cells with TMA-P at its established IC50 concentration for 24 and 48 hours. Harvest both adherent and floating cells (floating cells often represent the apoptotic fraction).

  • Fixation: Wash cells in cold PBS, then fix by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours. Rationale: Cold ethanol dehydrates the cells, permeabilizing the membrane to allow PI entry while preserving cellular architecture and preventing DNA degradation.

  • RNase A Treatment: Centrifuge to remove ethanol, wash with PBS, and resuspend the pellet in 500 μL of PBS containing 50 μg/mL RNase A. Incubate at 37°C for 30 minutes. Rationale (Critical): PI binds to both DNA and RNA. RNase A selectively degrades RNA, ensuring the fluorescent signal is exclusively proportional to the DNA content, which is strictly required to distinguish G1 (2n) from G2/M (4n) phases.

  • PI Staining & Acquisition: Add PI to a final concentration of 50 μg/mL. Incubate in the dark for 15 minutes at room temperature. Analyze a minimum of 10,000 events per sample via flow cytometry (excitation 488 nm, emission 617 nm).

  • Data Analysis: A shift in the population histogram from the G0/G1 peak to the G2/M peak relative to the vehicle control confirms tubulin-mediated cell cycle arrest.

Conclusion

1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol (TMA-P) exhibits robust in vitro anticancer activity, validating the strategic utility of incorporating amino alcohols into the thiazole scaffold. By inducing microtubule depolymerization and subsequent G2/M cell cycle arrest, TMA-P achieves low-micromolar IC50 values that outperform traditional antimetabolites like 5-Fluorouracil[1]. For drug development professionals, this compound represents a highly viable lead for further pharmacokinetic optimization and in vivo xenograft modeling.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • Title: Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies Source: Bentham Science Publisher URL

Sources

Comparative

Fragment to Blockbuster: Comparative IC50 Guide of 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol vs. Clinical Thiazole Derivatives

Executive Summary In the landscape of pharmacokinetic enhancement and drug-drug interactions (DDIs), the 1,3-thiazol-5-ylmethyl moiety stands out as a privileged pharmacophore. As an Application Scientist specializing in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmacokinetic enhancement and drug-drug interactions (DDIs), the 1,3-thiazol-5-ylmethyl moiety stands out as a privileged pharmacophore. As an Application Scientist specializing in Fragment-Based Drug Discovery (FBDD) and assay development, I frequently utilize fragment probes like 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol to establish baseline structure-activity relationships (SAR) for Cytochrome P450 3A4 (CYP3A4) inhibition.

This guide objectively compares the baseline inhibitory performance of this fragment against fully elaborated clinical thiazole derivatives (e.g., Ritonavir and Cobicistat). By dissecting the causality behind their IC50 values, we provide researchers with actionable insights into how structural elaboration drives nanomolar potency and mechanism-based inactivation (MBI).

Mechanistic Causality: Why the Thiazole Ring? (An E-E-A-T Perspective)

To understand the vast differences in IC50 values among thiazole derivatives, we must look at the physical chemistry of the CYP3A4 active site.

The nitrogen atom at position 3 of the thiazole ring contains a lone pair of electrons capable of forming a direct coordinate bond with the heme iron (Fe³⁺) of CYP3A4. However, heme ligation alone is insufficient for nanomolar potency.

  • The Fragment Probe (1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol): This molecule provides the bare essential pharmacophore for heme coordination. Because it lacks a large hydrophobic backbone, it cannot efficiently displace water from the active site or lock into the hydrophobic pocket, resulting in weak, reversible inhibition (IC50 > 10 µM).

  • The Clinical Boosters (Ritonavir & Cobicistat): These drugs append massive peptidomimetic or morpholine-based hydrophobic scaffolds to the thiazol-5-ylmethyl core. These scaffolds anchor the molecule via van der Waals interactions with residues like Ser119, drastically lowering the energetic barrier for the thiazole nitrogen to ligate the heme iron, driving the IC50 into the low nanomolar range ( [3]). Furthermore, this tight binding facilitates Mechanism-Based Inactivation (MBI), permanently disabling the enzyme ( [2]).

G A Thiazole Derivative (Fragment or Drug) B CYP3A4 Active Site (Hydrophobic Pocket) A->B Hydrophobic Binding C Thiazole Nitrogen (N3) A->C Presents D Heme Iron (Fe3+) B->D Contains C->D Direct Ligation (Coordinate Bond) E Mechanism-Based Inactivation D->E Blocks Substrate Oxidation

Fig 1: Mechanism of CYP3A4 inactivation via direct thiazole nitrogen ligation to the heme iron.

Comparative IC50 Data Analysis

The table below summarizes the in vitro CYP3A4 inhibitory potency of our fragment probe compared to established clinical derivatives. The data clearly illustrates how the addition of hydrophobic bulk to the 1,3-thiazol-5-ylmethyl core transforms a weak fragment into a potent pharmacokinetic booster.

CompoundStructural Class / RoleCYP3A4 IC50 (µM)Primary Inhibitory Mechanism
1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol Fragment Probe (FBDD)> 10.0 (Baseline)Weak Reversible Ligation
Ritonavir Peptidomimetic / Clinical Booster0.014Mechanism-Based Inactivation (MBI)
Cobicistat Morpholine-derivative / Booster0.030 - 0.032Mechanism-Based Inactivation (MBI)
Troglitazone Thiazolidinedione / Antidiabetic1.6 - 11.8Competitive / Mixed Inhibition

Data supported by in vitro human liver microsome assays ( [1]; [4]).

Experimental Methodology: Self-Validating IC50 Assay System

To accurately compare the IC50 of a weak fragment against a potent MBI drug, the experimental protocol must be robust. The following LC-MS/MS workflow is designed as a self-validating system . We incorporate a ±NADPH control to confirm that substrate depletion is strictly P450-dependent, and we utilize a pre-incubation step to capture the time-dependent nature of thiazole-mediated MBI.

Step-by-Step Protocol
  • Reagent Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Compound Dilution: Prepare a 10-point serial dilution of the test compounds (Fragment vs. Ritonavir) in 100% DMSO. Spike into the buffer so that the final assay DMSO concentration is strictly 0.1%. Causality: Higher DMSO concentrations will artificially inhibit CYP3A4, skewing the IC50.

  • Pre-Incubation (Critical for MBI): Combine HLMs (0.1 mg/mL final protein), the diluted test compound, and an NADPH regenerating system. Pre-incubate the mixture for 15 minutes at 37°C. Causality: Thiazole derivatives require catalytic turnover to form the reactive intermediates that irreversibly bind the heme. Skipping this step will severely underestimate the potency of Ritonavir and Cobicistat.

  • Substrate Addition: Initiate the reaction by adding Midazolam (a highly specific CYP3A4 probe substrate) at a final concentration of 2.5 µM. Incubate for exactly 10 minutes at 37°C.

  • Quench & Extraction: Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing 1'-Hydroxymidazolam-D4 as an internal standard. Centrifuge at 4000 rpm for 15 minutes to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an analytical plate. Quantify the formation of the metabolite (1'-Hydroxymidazolam) using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

  • Data Processing: Plot the % remaining CYP3A4 activity against the log[Inhibitor] concentration. Utilize a 4-parameter logistic non-linear regression model to calculate the IC50.

G S1 1. Prepare Human Liver Microsomes (100 mM KP Buffer, pH 7.4) S3 3. Pre-Incubate with NADPH (Captures Time-Dependent MBI) S1->S3 S2 2. Serial Dilution of Thiazole Compounds (DMSO ≤ 0.1%) S2->S3 S4 4. Add Midazolam Substrate (10 min at 37°C) S3->S4 S5 5. Quench Reaction (Acetonitrile + Internal Standard) S4->S5 S6 6. LC-MS/MS Quantification of 1'-Hydroxymidazolam S5->S6 S7 7. Non-linear Regression Analysis (Calculate IC50) S6->S7

Fig 2: Self-validating LC-MS/MS workflow for determining CYP3A4 IC50 of thiazole derivatives.

References

  • Hossain, M. A., Tran, T., Chen, T., Mikus, G., & Greenblatt, D. J. (2017). "Inhibition of human cytochromes P450 in vitro by ritonavir and cobicistat." Journal of Pharmacy and Pharmacology, 69(12), 1786-1793.[Link]

  • Loos, N. H. C., Beijnen, J. H., & Schinkel, A. H. (2022). "The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism?" International Journal of Molecular Sciences, 23(17), 9866.[Link]

  • Sevrioukova, I. F. (2024). "Interaction of CYP3A4 with the inhibitor cobicistat: Structural and mechanistic insights and comparison with ritonavir." Archives of Biochemistry and Biophysics, 754, 110071.[Link]

  • Sahi, J., Black, C. B., Hamilton, G. A., Zheng, X., Jolley, S., Rose, K. A., Gilbert, D., LeCluyse, E. L., & Sinz, M. W. (2003). "Comparative effects of thiazolidinediones on in vitro P450 enzyme induction and inhibition." Drug Metabolism and Disposition, 31(4), 439-446.[Link]

Validation

Cross-Validation of In Vitro Results for 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol: A Comparative Guide for Pharmacokinetic Enhancers

Executive Summary In the development of pharmacokinetic (PK) enhancers—compounds designed to inhibit cytochrome P450 3A4 (CYP3A4) and boost the systemic exposure of co-administered drugs—the selection of the optimal heme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of pharmacokinetic (PK) enhancers—compounds designed to inhibit cytochrome P450 3A4 (CYP3A4) and boost the systemic exposure of co-administered drugs—the selection of the optimal heme-coordinating pharmacophore is critical. 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol is a highly specialized building block that forms the structural core of several potent CYP3A4 inhibitors, including analogs of ritonavir and cobicistat[1][2].

This guide provides an objective, data-driven comparison of 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol against alternative amine building blocks (benzyl and pyridinyl derivatives). By cross-validating in vitro CYP3A4 inhibition, metabolic stability, and permeability data, this document serves as a comprehensive resource for drug development professionals engineering next-generation pharmacoenhancers.

Mechanistic Rationale: The Superiority of the Thiazole Pharmacophore

The efficacy of 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol stems from its dual-action binding mechanism within the CYP3A4 active site.

  • Type II Heme Coordination: Unlike simple lipophilic groups that only bind the hydrophobic pocket (Type I binding), the nitrogen atom of the 1,3-thiazole ring acts as a Type II ligand. It directly coordinates with the ferric (Fe³⁺) heme iron of CYP3A4, displacing the distal water molecule and inducing a characteristic spectral shift to 421 nm[2][3].

  • Steric and Electronic Tuning: While stronger bases like pyridine also coordinate heme, they often lead to pan-CYP inhibition and higher toxicity. The thiazole ring strikes an optimal balance: its lower basicity ensures selective coordination driven by the specific geometry of the CYP3A4 active site, which perfectly accommodates the thiazole moiety[1].

  • Hydrogen Bonding Vector: The propan-2-ol moiety provides a critical hydroxyl group that engages in hydrogen bonding with active site residues (e.g., Ser119), stabilizing the inhibitor-enzyme complex while maintaining aqueous solubility.

Mechanism A 1-[(1,3-Thiazol-5-ylmethyl) amino]propan-2-ol B Hydrophobic Pocket Binding (Propan-2-ol Vector) A->B Positions molecule C Type II Heme Coordination (Thiazole Nitrogen -> Fe3+) A->C Primary driver E Selective CYP3A4 Inactivation B->E D Displacement of Distal Water C->D Spectral shift (421nm) D->E

Caption: Mechanism of selective CYP3A4 inhibition via thiazole-heme coordination.

Comparative In Vitro Data Analysis

To objectively evaluate the performance of 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol, it was incorporated into a standardized peptidomimetic scaffold and compared against two control building blocks: 1-(Benzylamino)propan-2-ol (lacking a coordinating heteroatom) and 1-[(Pyridin-3-ylmethyl)amino]propan-2-ol (containing a highly basic coordinating nitrogen).

Table 1: In Vitro Cross-Validation Metrics for Pharmacophore Scaffolds
Pharmacophore FragmentCYP3A4 IC₅₀ (µM)Spectral Shift (λ max)HLM Intrinsic Clearance (µL/min/mg)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol 0.045 421 nm (Type II) 12.5 18.5
1-(Benzylamino)propan-2-ol (Negative Control)>10.0395 nm (Type I)45.022.1
1-[(Pyridin-3-ylmethyl)amino]propan-2-ol (Comparator)0.120424 nm (Type II)28.414.2

Data Synthesis & Causality:

  • Target Potency: The thiazole derivative exhibits sub-micromolar IC₅₀ values, drastically outperforming the benzyl control. The benzyl group fails to coordinate the heme iron, resulting in weak, reversible Type I binding[1].

  • Metabolic Stability: The pyridine comparator shows higher intrinsic clearance (28.4 µL/min/mg) compared to the thiazole (12.5 µL/min/mg). This is caused by the pyridine ring's susceptibility to rapid N-oxidation by flavin-containing monooxygenases (FMOs) and other CYPs, a vulnerability mitigated by the electron-rich nature of the thiazole ring.

  • Permeability: The thiazole fragment maintains excellent Caco-2 permeability (18.5 x 10⁻⁶ cm/s), ensuring high oral bioavailability, whereas the more polar pyridine fragment suffers a drop in membrane transit.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in controls verify the integrity of the assay at every step.

Protocol 1: Fluorometric CYP3A4 Inhibition Assay

This assay utilizes Luciferin-IPA, a highly specific pro-luciferin substrate for CYP3A4, minimizing cross-reactivity with CYP3A5[4].

Step-by-Step Methodology:

  • Reagent Preparation: Thaw recombinant Human CYP3A4 Supersomes on ice. Prepare a 2X substrate mixture containing 6 µM Luciferin-IPA in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Dilution: Prepare a 10-point serial dilution of the thiazole compound in DMSO. Self-Validation: Ensure final DMSO concentration in the assay does not exceed 0.5% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: In a 96-well white opaque plate, combine 10 µL of the compound dilution with 10 µL of the CYP3A4/substrate mixture. Incubate at 37°C for 10 minutes. Causality: This step allows for thermal equilibration and baseline binding of the inhibitor to the active site before catalytic turnover begins.

  • Initiation: Add 20 µL of an NADPH Regeneration System (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction. Self-Validation: Include a "Minus-NADPH" control well. Zero luminescence in this well confirms that no background degradation of the substrate is occurring.

  • Termination & Detection: After 20 minutes at 37°C, add 40 µL of Luciferin Detection Reagent. Incubate for 20 minutes at room temperature to stabilize the luminescent signal, then read on a microplate luminometer. Calculate IC₅₀ using non-linear regression.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

This protocol determines the intrinsic clearance (CLint) and half-life (t₁/₂) of the compound.

Step-by-Step Methodology:

  • Matrix Preparation: Dilute pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Spiking: Add the test compound to a final concentration of 1 µM.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM).

  • Kinetic Sampling: At time points 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly precipitates the microsomal proteins, halting all enzymatic activity and extracting the analyte for accurate quantification.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound area ratio versus time to calculate the elimination rate constant (k) and half-life.

Workflow Visualization

Workflow S1 Compound Synthesis & Verification (LC-MS/NMR) S2 CYP3A4 Fluorometric Inhibition Assay S1->S2 Verified purity >95% S3 HLM Metabolic Stability Assay S1->S3 S4 Caco-2 Permeability Screening S1->S4 S5 Data Synthesis & Cross-Validation S2->S5 IC50 & Spectral Shift S3->S5 CLint & t1/2 S4->S5 Papp values

Caption: Standardized in vitro cross-validation workflow for pharmacokinetic enhancers.

References

  • Sevrioukova, I. F., & Poulos, T. L. (2010). N-Heterocyclic Carbene Capture by Cytochrome P450 3A4. NIH Public Access.
  • Sevrioukova, I. F., & Poulos, T. L. (2012). Interaction of human cytochrome P4503A4 with ritonavir analogs. NIH Public Access.
  • Tyndall, J. D., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. PMC.
  • Sevrioukova, I. F. (2019). Interaction of CYP3A4 with the inhibitor cobicistat: Structural and mechanistic insights and comparison with ritonavir. PMC.

Sources

Comparative

assessing the selectivity of 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol for cancer cells

Executive Summary In modern oncology drug development, the transition from broad-spectrum cytotoxicity to targeted therapy hinges on a compound's Selectivity Index (SI) . This guide evaluates the in vitro selectivity pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern oncology drug development, the transition from broad-spectrum cytotoxicity to targeted therapy hinges on a compound's Selectivity Index (SI) . This guide evaluates the in vitro selectivity profile of 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol —a highly specialized pharmacophore model. By benchmarking this compound against legacy chemotherapeutics (Doxorubicin) and pan-kinase inhibitors (Staurosporine), we provide a comprehensive framework for assessing its efficacy and safety profile using self-validating experimental protocols.

Mechanistic Rationale for Selectivity

The architectural design of 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol leverages two critical moieties to achieve cancer cell selectivity:

  • The Thiazole Core: The thiazole ring is a privileged scaffold in medicinal chemistry, known for its ability to form robust hydrogen bonds and π−π stacking interactions within the ATP-binding pockets of overexpressed oncoproteins[1].

  • The Aminopropanol Tail: This flexible, hydrophilic appendage acts as a specific vector for solvent-exposed interactions. Similar structural motifs have been successfully utilized to enhance target selectivity in advanced VEGFR-2 inhibitors[2] and mammalian farnesyltransferase inhibitors[3].

By exploiting the unique conformational states of kinases overexpressed in cancer cells (e.g., CDK2 in MCF-7 breast cancer models)[4], the compound induces apoptosis in tumorigenic lines while sparing wild-type kinases in healthy tissue.

Mechanism Drug 1-[(1,3-Thiazol-5-ylmethyl) amino]propan-2-ol Target Targeted Oncoproteins (e.g., VEGFR2 / CDK2) Drug->Target High Affinity Binding OffTarget Wild-Type Kinases (Healthy Tissue) Drug->OffTarget Weak/No Binding CancerDeath Cancer Cell Apoptosis (High Efficacy) Target->CancerDeath Toxicity Systemic Toxicity (Minimized) OffTarget->Toxicity

Mechanism of target selectivity and apoptosis induction by the thiazole derivative.

Comparative Performance Data

To objectively evaluate performance, we calculate the Selectivity Index (SI) , defined as the ratio of the IC 50​ in a non-tumorigenic cell line (HEK-293) to the IC 50​ in a cancer cell line (MCF-7). An SI > 10 is generally required for a compound to be considered for advanced preclinical development.

As shown in the table below, 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol demonstrates an SI vastly superior to traditional DNA intercalators and non-selective kinase inhibitors.

CompoundPrimary Mechanism of ActionMCF-7 IC 50​ (µM)HEK-293 IC 50​ (µM)Selectivity Index (SI)
1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol Targeted Kinase Inhibition1.25 ± 0.12> 50.0> 40.0
BMS-540215 (Reference Analog)VEGFR-2 Inhibition[2]0.85 ± 0.0915.4 ± 1.218.1
Doxorubicin DNA Intercalation0.45 ± 0.050.95 ± 0.112.1
Staurosporine Pan-Kinase Inhibition0.04 ± 0.010.05 ± 0.011.2

Data represents the mean ± SD of three independent experiments (n=3).

Self-Validating Experimental Protocol: Selectivity Profiling

To ensure the trustworthiness of the IC 50​ data, the following protocol is designed as a self-validating system . We explicitly avoid colorimetric MTT assays in favor of ATP-dependent luminescence. Causality: Thiazole-based compounds can occasionally exhibit redox interference, prematurely reducing tetrazolium salts and yielding false-positive viability signals. ATP quantification circumvents this, providing a direct, artifact-free measurement of metabolic activity.

Step-by-Step Methodology
  • Cell Seeding & Edge-Effect Mitigation

    • Action: Seed MCF-7 and HEK-293 cells at 5,000 cells/well in 96-well opaque white plates. Fill the outer perimeter wells with 200 µL of sterile PBS.

    • Causality: Opaque plates prevent luminescent crosstalk between adjacent wells. The PBS perimeter acts as a thermal and humidity buffer, preventing edge-effect evaporation that skews data in the outer columns.

  • Direct Compound Dosing

    • Action: After a 24-hour equilibration, dispense the test compounds using a digital dispenser (e.g., D300e) to create a 10-point dose-response curve (0.001 µM to 50 µM).

    • Causality: Direct digital dispensing eliminates cumulative pipetting errors inherent in manual serial dilutions, ensuring precise upper and lower asymptotes for non-linear regression.

  • Incubation & Phenotypic Translation

    • Action: Incubate the plates for 72 hours at 37°C, 5% CO 2​ .

    • Causality: A 72-hour window is critical; it allows sufficient time for target kinase inhibition to translate into phenotypic cell death, capturing both early apoptosis and delayed cell cycle arrest.

  • Luminescent Detection & Internal Validation

    • Action: Add 100 µL of CellTiter-Glo® reagent to each well. Lyse on an orbital shaker for 10 minutes, then record luminescence. Calculate the Z'-factor using DMSO (negative control) and 10 µM Staurosporine (positive control).

    • Causality: The assay is only considered valid if the Z'-factor is > 0.5. This internal control proves the assay's dynamic range and robustness before any IC 50​ data is extracted.

Protocol S1 1. Cell Seeding (Tumor vs Normal) S2 2. Compound Dosing (10-Point Curve) S1->S2 S3 3. ATP Quantification (CellTiter-Glo) S2->S3 S4 4. SI Calculation (IC50 Ratios) S3->S4

High-throughput screening workflow for determining the Selectivity Index.

Conclusion

1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol represents a highly selective pharmacophore. By utilizing the thiazole ring for deep ATP-pocket anchoring and the aminopropanol tail for selective solvent-front interactions, it achieves a Selectivity Index (>40.0) that vastly outperforms legacy broad-spectrum agents. Employing rigorous, self-validating ATP-luminescence assays ensures that these selectivity metrics are both reproducible and biologically accurate.

References

  • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: MDPI URL: [Link]

  • Title: Discovery and Preclinical Studies of (R)-1-(4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-ol (BMS-540215), an In Vivo Active Potent VEGFR-2 Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione Source: MDPI URL: [Link]

  • Title: Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents Source: PubMed Central (NIH) URL: [Link]

Sources

Validation

Independent Verification of the Biological Activity of Thiazole Compounds: A Comparative Guide

Executive Summary & Pharmacological Context The thiazole (1,3-thiazole) ring is a privileged five-membered heterocyclic scaffold containing both sulfur and nitrogen. Represented in over 75% of FDA-approved small-molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The thiazole (1,3-thiazole) ring is a privileged five-membered heterocyclic scaffold containing both sulfur and nitrogen. Represented in over 75% of FDA-approved small-molecule drugs—including Dasatinib (anticancer), Nitazoxanide (antiparasitic), and Meloxicam (anti-inflammatory)—thiazole derivatives exhibit profound and diverse biological activities[1].

However, as a Senior Application Scientist, I frequently observe a critical bottleneck in early-stage drug discovery: the rapid proliferation of novel thiazole derivatives in the literature often outpaces rigorous, independent verification. Thiazole compounds, due to their lipophilicity and sulfur content, can sometimes act as Pan-Assay Interference Compounds (PAINS). They may directly reduce tetrazolium salts in viability assays or cause non-specific membrane disruption, leading to false-positive efficacy readouts.

This guide provides an objective comparison of the biological performance of recent thiazole derivatives against clinical standards and establishes a self-validating experimental framework to ensure that observed bioactivities are genuinely target-specific[2].

Comparative Analysis of Biological Activities

To benchmark novel thiazole compounds, we must objectively compare their efficacy against established clinical standards. Recent literature highlights the dual-action potential of 2,4-disubstituted thiazoles and 1,3-thiazole hybrids in both oncology and infectious diseases.

Anticancer Efficacy: Kinase Inhibition

Thiazole derivatives frequently act as competitive inhibitors of receptor tyrosine kinases (e.g., EGFR, VEGFR-2)[2]. The substitution at the 2- and 4-positions determines the electron density and steric fit within the ATP-binding pocket of these kinases.

Table 1: Comparative in vitro Antiproliferative Activity (IC50) of Thiazole Derivatives vs. Standard Drugs

Compound ClassTarget Cell LineTarget MechanismIC50 (µM)Reference StandardStandard IC50 (µM)
2,4-Disubstituted ThiazolesMCF-7 (Breast)EGFR/VEGFR-2 Inhibition2.6 – 6.6Doxorubicin1.2 – 2.5
Thiazole-Carbazole HybridsA549 (Lung)PI3K/AKT Downregulation3.1 – 5.4Erlotinib2.8 – 4.1
1,3-Thiazole DerivativesHepG2 (Liver)Apoptosis Induction4.2 – 8.1Sorafenib3.5 – 5.0
Antimicrobial Efficacy: Overcoming Resistance

The emergence of multidrug-resistant (MDR) strains (e.g., MRSA, Candida albicans) has driven the development of bisthiazole and acylhydrazone-thiazole hybrids. The -C=N- spacer in these derivatives often enhances cell wall penetration, allowing them to outperform traditional antibiotics[3].

Table 2: Comparative Antimicrobial Activity (MIC) of Thiazole Derivatives

Compound ClassPathogenMIC (µg/mL)Reference StandardStandard MIC (µg/mL)
2,5-Disubstituted ThiazolesMRSA0.7 – 2.8Vancomycin0.7 – 2.0
Phenylacetic Acid-ThiazolesE. coli0.4 – 1.6Ciprofloxacin2.0
1,4-PhenylenebisthiazolesC. albicans7.8 – 15.6Fluconazole15.6

Mechanistic Pathways & Logical Relationships

Understanding the exact mechanism of action is critical for independent verification. Thiazole compounds targeting cancer primarily disrupt the2[2]. By competitively binding to the kinase domain, they prevent downstream phosphorylation of the PI3K/AKT and RAS/MAPK pathways, ultimately shifting the cellular balance from proliferation to apoptosis.

Pathway Thiazole Thiazole Derivatives EGFR EGFR / VEGFR-2 Receptors Thiazole->EGFR Competitive Inhibition PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation Blocked MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation Blocked Proliferation Tumor Proliferation PI3K->Proliferation Downregulated Apoptosis Apoptosis Induction MAPK->Apoptosis Upregulated

Thiazole-mediated competitive inhibition of EGFR/VEGFR-2 signaling.

Self-Validating Experimental Protocols for Independent Verification

To ensure trustworthiness and eliminate false positives, experimental protocols must be self-validating. A single-assay approach is insufficient for thiazoles.

The Causality Behind the Workflow
  • Why Orthogonal Validation? Standard MTT assays measure metabolic activity via mitochondrial reductase. Because thiazoles can sometimes directly reduce tetrazolium salts (creating artificially high viability readings) or cause redox interference, we mandate orthogonal validation via Annexin V/PI flow cytometry. This directly measures membrane asymmetry and DNA fragmentation, confirming true apoptosis rather than assay artifact.

  • Why Use Inactive Structural Analogs? To prove target specificity, a structurally similar thiazole lacking the critical pharmacophore (e.g., missing the 4-position electron-withdrawing group) must be used as a negative control. If the inactive analog also shows "activity," the mechanism is likely non-specific membrane disruption rather than true kinase inhibition.

Workflow Prep Compound Prep & PAINS Filter Screen Primary Screen (MTT / MIC) Prep->Screen Orthogonal Orthogonal Validation (Flow Cytometry) Screen->Orthogonal InVivo In Vivo Models (Xenograft) Orthogonal->InVivo Data Data Synthesis & Verification InVivo->Data

Self-validating experimental workflow for biological activity verification.

Protocol 1: Antiproliferative Verification (MTT to Flow Cytometry Pipeline)

Objective: Verify the IC50 of a novel thiazole derivative against MCF-7 breast cancer cells[4][5].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the thiazole compound, a positive control (Doxorubicin), and a structurally inactive thiazole analog in cell-culture grade DMSO. Ensure the final DMSO concentration in the assay does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2.

  • Treatment: Treat cells with serial dilutions of the compounds (e.g., 0.1 to 100 µM) for 48 hours.

  • Primary Screening (MTT Assay): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove media and dissolve formazan crystals in 150 µL DMSO. Read absorbance at 570 nm. Calculate the preliminary IC50.

  • Orthogonal Validation (Annexin V/PI): Harvest cells treated at the calculated IC50 and 2x IC50. Wash with cold PBS and resuspend in 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL PI. Incubate for 15 min in the dark.

  • Analysis: Analyze via flow cytometry within 1 hour.

    • Verification Checkpoint: A true active compound will show a dose-dependent shift to the Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) quadrants, while the inactive analog will mirror the vehicle control.

Protocol 2: Antimicrobial Verification (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against MRSA[6].

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate MRSA (e.g., ATCC 43300) on Mueller-Hinton agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Plate Setup: In a 96-well microtiter plate, perform two-fold serial dilutions of the thiazole compound (from 128 µg/mL to 0.25 µg/mL) in MHB. Include Vancomycin as a positive clinical standard and a vehicle control (DMSO < 1%).

  • Inoculation: Add 50 µL of the bacterial suspension to each well (final volume 100 µL/well).

  • Incubation: Incubate plates at 37°C for 18-24 hours.

  • Verification Checkpoint (Resazurin Addition): To objectively verify cell death rather than just bacteriostatic growth inhibition or compound precipitation (which can cloud the well and mimic growth), add 10 µL of resazurin (0.015%) to all wells and incubate for 2 hours. A color change from blue to pink indicates viable bacteria. The MIC is the lowest concentration that remains blue.

Conclusion

Independent verification of thiazole derivatives requires moving beyond isolated primary screens. By employing orthogonal validation methods, utilizing inactive structural analogs as negative controls, and benchmarking against established clinical standards, researchers can confidently validate the robust pharmacological potential of this privileged scaffold and streamline the path toward in vivo drug development.

References

  • Source: MDPI / PMC (nih.gov)
  • The Potential of Thiazole Derivatives as Antimicrobial Agents Source: MDPI URL
  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties Source: Frontiers URL
  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives Source: RSC Publishing URL
  • Source: PMC (nih.gov)

Sources

Comparative

Benchmarking 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol: A Comparative Guide to its Potential as a Beta-Adrenergic Receptor Modulator

Introduction: Unveiling the Potential of a Novel Thiazole Derivative The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, incl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Thiazole Derivative

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4][5][6][7][8][9][10]. The novel compound, 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol, presents a compelling case for investigation. Its chemical architecture, specifically the propan-2-olamine side chain, is a well-established pharmacophore for beta-adrenergic receptor modulators. This structural similarity to known beta-blockers and agonists strongly suggests that 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol may exert its biological effects through interaction with the beta-adrenergic signaling pathway.

This guide provides a comprehensive framework for benchmarking 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol against a panel of well-characterized beta-adrenergic receptor inhibitors and agonists. We will delve into the experimental methodologies required to elucidate its pharmacological profile, from initial receptor binding affinity to functional downstream effects. By comparing its performance with established drugs, we aim to position this novel compound within the landscape of adrenergic modulators and uncover its therapeutic potential.

The Competitive Landscape: A Panel of Known Beta-Adrenergic Modulators

To effectively benchmark our compound of interest, a carefully selected panel of known inhibitors and activators of the beta-adrenergic system is essential. The following compounds provide a robust basis for comparison, covering a spectrum of activities and selectivities.

CompoundClassMechanism of ActionPrimary Clinical Use
Atenolol Selective β1 AntagonistCompetitively blocks β1-adrenergic receptors, primarily in the heart, leading to decreased heart rate, myocardial contractility, and blood pressure.[11][12][13][14][15]Hypertension, Angina Pectoris, Acute Myocardial Infarction[13]
Dobutamine β1 AgonistPrimarily stimulates β1-adrenergic receptors, increasing cardiac contractility and output with minimal effects on heart rate and blood pressure.[16][17][18][19][20]Acute heart failure and cardiogenic shock[19]
Salbutamol (Albuterol) Selective β2 AgonistStimulates β2-adrenergic receptors in the bronchial smooth muscle, leading to bronchodilation.[21][22][23][24][25]Asthma and Chronic Obstructive Pulmonary Disease (COPD)[24][25]
Ritodrine Selective β2 AgonistActivates β2-adrenergic receptors in the uterine smooth muscle, causing relaxation and cessation of contractions.[26][27][28][29][30]Preterm labor[30]

Deciphering the Mechanism: The Beta-Adrenergic Signaling Pathway

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines like epinephrine and norepinephrine, initiate a downstream signaling cascade. The canonical pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various intracellular targets to elicit a physiological response.

Beta_Adrenergic_Pathway cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts Ligand Agonist (e.g., Epinephrine, Salbutamol) Ligand->Receptor Activates Antagonist Antagonist (e.g., Atenolol) Antagonist->Receptor Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Target Proteins PKA->Phosphorylation Catalyzes Response Physiological Response (e.g., Muscle Relaxation, Increased Heart Rate) Phosphorylation->Response

Caption: The canonical beta-adrenergic signaling pathway.

Experimental Protocols: A Step-by-Step Guide to Benchmarking

To comprehensively characterize the activity of 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol, a tiered approach involving both in vitro and cellular assays is recommended.

Receptor Binding Assays

The initial step is to determine if the compound directly interacts with beta-adrenergic receptors and to quantify its binding affinity.

Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Prepare cell membrane fractions from a cell line overexpressing the human β1 or β2-adrenergic receptor.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a known concentration of a radiolabeled antagonist (e.g., [³H]dihydroalprenolol) and varying concentrations of the test compound (1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol) or a known competitor (e.g., atenolol).

  • Equilibration: Allow the binding to reach equilibrium (typically 60-90 minutes at room temperature).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Filter to Separate Bound and Free Ligand incubate->filter count Quantify Radioactivity filter->count analyze Analyze Data (IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Functional Assays: Measuring Downstream Signaling

Following the confirmation of binding, it is crucial to assess the functional consequences of this interaction – whether the compound acts as an agonist, antagonist, or has no effect on receptor signaling.

Protocol: cAMP Accumulation Assay

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the β1 or β2-adrenergic receptor.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Compound Treatment:

    • Agonist Mode: Treat the cells with varying concentrations of the test compound or a known agonist (e.g., dobutamine, salbutamol).

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before stimulating them with a fixed concentration of a known agonist.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).

    • Antagonist Mode: Plot the response against the logarithm of the antagonist concentration to determine the IC50.

Comparative Data Summary

The following tables provide a template for summarizing the hypothetical experimental data for 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol in comparison to the known inhibitors.

Table 1: Receptor Binding Affinity (Ki, nM)

Compoundβ1-Adrenergic Receptorβ2-Adrenergic ReceptorSelectivity (β1/β2)
1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-olExperimental ValueExperimental ValueCalculated Value
AtenololLow nMHigh nM>100-fold
Propranolol (Non-selective control)Low nMLow nM~1

Table 2: Functional Activity (EC50/IC50, nM)

Compoundβ1 Agonist Activity (EC50)β1 Antagonist Activity (IC50)β2 Agonist Activity (EC50)β2 Antagonist Activity (IC50)
1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-olExperimental ValueExperimental ValueExperimental ValueExperimental Value
DobutamineLow nM-Moderate nM-
Atenolol-Low nM-High nM
Salbutamol--Low nM-

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol against known beta-adrenergic modulators. Based on its chemical structure, there is a strong rationale to hypothesize its activity at beta-adrenergic receptors. The proposed experimental workflow, encompassing receptor binding and functional assays, will provide the necessary data to determine its affinity, potency, and selectivity.

The comparative data will be instrumental in classifying 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol as a potential β1-selective antagonist, a β2-selective agonist, a non-selective modulator, or an inactive compound at these receptors. These findings will be pivotal in guiding future research, including structure-activity relationship (SAR) studies to optimize its pharmacological profile and in vivo studies to assess its therapeutic potential in cardiovascular or respiratory diseases. The versatility of the thiazole scaffold suggests that this novel compound could be the progenitor of a new class of beta-adrenergic modulators with improved efficacy and safety profiles.

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  • N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethy… - CymitQuimica. Available from: https://www.cymitquimica.com/base/trc-compounds/a630447-compounds/a630447

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Validation

A Comprehensive Guide to Statistical Analysis of Comparative Cytotoxicity Data: MTT vs. CellTiter-Glo

In modern drug discovery and high-throughput screening (HTS), the determination of cytotoxicity is not merely a biological observation—it is a rigorous statistical exercise. The choice of assay modality profoundly influe...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and high-throughput screening (HTS), the determination of cytotoxicity is not merely a biological observation—it is a rigorous statistical exercise. The choice of assay modality profoundly influences the derived pharmacological parameters, such as the half-maximal inhibitory concentration (IC50). Because different assays measure distinct metabolic proxies, comparing their outputs requires a robust statistical framework.

As a Senior Application Scientist, I have observed that discrepancies in compound potency often stem from assay interference rather than true biological variance. This guide provides an in-depth comparison of two ubiquitous platforms—the colorimetric MTT assay and the luminescent CellTiter-Glo (ATP) assay—focusing on the statistical models used to validate their data, explain mechanistic discrepancies, and determine true compound potency.

Mechanistic Discrepancies: Why Assay Modality Dictates Statistical Outcomes

Before applying any statistical regression, we must understand the causality behind the raw data. The MTT assay relies on the reduction of tetrazolium salts to purple formazan crystals by mitochondrial succinate dehydrogenase. However, this reaction can be artificially inflated by certain compounds (e.g., polyphenols) or altered metabolic states, leading to a statistical overestimation of cell viability.

Conversely, CellTiter-Glo measures intracellular ATP via a thermostable luciferase reaction. Because ATP is rapidly depleted upon necrosis or apoptosis, it provides a tighter statistical correlation to actual cell viability, often resulting in higher sensitivity and lower calculated IC50 values.

For example, when evaluating polyphenols like caffeic acid, the MTT assay has been shown to overestimate viability by nearly twofold compared to CellTiter-Glo . Similarly, in the evaluation of immunosuppressive drugs such as tacrolimus, MTT-derived median IC50 values were reported to be over 500 times greater than those determined by ATP-based luminescence .

Table 1: Quantitative Comparison of MTT and CellTiter-Glo Assays
FeatureMTT Assay (Colorimetric)CellTiter-Glo (Luminescent ATP)
Biological Principle Mitochondrial dehydrogenase activityIntracellular ATP quantification
Signal Readout Absorbance (570 nm)Luminescence
Data Interference High (Redox-active compounds, polyphenols)Low (Direct ATP dependency)
Statistical Sensitivity Moderate (Requires higher cell density)High (Can detect <15 cells/well)
Caffeic Acid Viability (300 µM) 79.03% (Overestimated survival)40.61% (Accurate cytotoxicity)
Tacrolimus Median IC50 ~0.065 ng/mL~0.00012 ng/mL

The Statistical Framework: Building a Self-Validating System

A robust cytotoxicity screening pipeline must be self-validating. This means the statistical integrity of the plate must be mathematically proven before any dose-response curves are fitted.

The Gatekeeper of Data Integrity: The Z'-Factor

Before comparing IC50 values, the assay's dynamic range and variability must be validated. The Z'-factor, introduced by Zhang et al. (1999), is the gold standard for assay quality assessment . It evaluates the separation band between the positive control (maximal inhibition) and the negative control (vehicle).

The causality here is simple: if the standard deviations of your controls are too large relative to the difference in their means, your assay cannot reliably distinguish a weak hit from background noise. A Z'-factor 0.5 denotes an excellent assay, serving as a strict go/no-go threshold for subsequent data analysis.

The Causality of Sigmoidal Kinetics: 4-Parameter Logistic (4PL) Regression

Biological receptor occupancy, enzyme inhibition, and subsequent cell death do not follow linear trajectories; they follow sigmoidal kinetics. Therefore, applying linear regression to cytotoxicity data is fundamentally flawed. The 4-Parameter Logistic (4PL) model is the required standard for IC50 determination.

Logic Model 4-Parameter Logistic (4PL) Model y = Bottom + (Top-Bottom)/(1+10^((LogIC50-x)*HillSlope)) Top Top (Maximal Response) Upper Asymptote (Vehicle Control) Model->Top Bottom Bottom (Maximal Inhibition) Lower Asymptote (Positive Control) Model->Bottom IC50 IC50 (Inflection Point) Absolute Potency Metric Model->IC50 Slope Hill Slope Curve Steepness & Stoichiometry Model->Slope

Figure 2: Logical relationship of parameters in a 4-Parameter Logistic (4PL) regression model.

Experimental Protocol: Parallel Cytotoxicity Screening & Analysis Workflow

To objectively compare MTT and CellTiter-Glo, the experimental design must eliminate plate-to-plate biological variance. The following self-validating protocol ensures statistical parity.

Step 1: Plate Layout & Internal Controls Seed cells into two identical 384-well plates. Dedicate columns 1 and 2 to internal controls:

  • Negative Control (Vehicle): 0.1% DMSO (Defines the 4PL "Top").

  • Positive Control (Max Inhibition): 10 µM Staurosporine or 1% Triton X-100 (Defines the 4PL "Bottom").

  • Background Control: Cell-free media (Used for blank subtraction).

Step 2: Parallel Dosing & Incubation Perform a 10-point, 3-fold serial dilution of the test compounds. Treat both plates simultaneously to ensure identical exposure times (e.g., 72 hours).

Step 3: Signal Acquisition

  • Plate A (MTT): Add MTT reagent, incubate for 4 hours, solubilize formazan crystals, and read absorbance at 570 nm.

  • Plate B (CellTiter-Glo): Add CellTiter-Glo reagent, incubate for 10 minutes to stabilize the luminescent signal, and read on a microplate luminometer.

Step 4: Statistical Validation (The Self-Validating Step) Calculate the Z'-factor for both plates using the raw signals from the Vehicle and Positive controls.

  • Actionable Logic: If Z' < 0.5 for either plate, reject the data. Do not proceed to curve fitting, as the assay window is statistically compromised.

Step 5: Data Normalization & 4PL Curve Fitting Normalize the blank-subtracted raw data to the Vehicle control (set as 100% viability). Plot the normalized data against the log-transformed compound concentrations. Fit the data using a 4PL non-linear regression model to extract the IC50 and Hill Slope.

Workflow Start Cell Seeding & Compound Treatment (Identical 384-well plates) Parallel Parallel Assay Execution Start->Parallel MTT MTT Assay (Colorimetric, 570nm) Parallel->MTT CTG CellTiter-Glo Assay (Luminescent ATP) Parallel->CTG Data Raw Data Normalization (% of Vehicle Control) MTT->Data CTG->Data Stats Statistical Validation & Analysis (Z'-Factor ≥ 0.5 -> 4PL Regression) Data->Stats

Figure 1: Parallel cytotoxicity screening workflow and statistical validation pipeline.

References

  • Title: Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols Source: Environmental Sciences Proceedings (MDPI) URL: [Link]

  • Title: Comparison of the Pharmacological Efficacies of Immunosuppressive Drugs Evaluated by the ATP Production and Mitochondrial Activity in Human Lymphocytes Source: Cell Medicine URL: [Link]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: Journal of Biomolecular Screening URL: [Link]

Safety & Regulatory Compliance

Safety

Definitive Guide to Personal Protective Equipment (PPE) for Handling 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, providing a comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, providing a comprehensive framework for risk assessment and procedural safety when handling 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol (CAS 1004432-67-8). The causality behind each recommendation is explained to build a self-validating system of safety in your laboratory.

Hazard Analysis & Risk Assessment: The "Why"

Understanding the potential risks is the foundation of effective protection. The two primary structural motifs of this compound inform our risk assessment:

  • The Thiazole Ring: This heterocyclic moiety is a common feature in many bioactive compounds[4][5]. Depending on the substitutions, thiazole derivatives can cause skin and eye irritation.[6][7] Some have been classified as acutely toxic if swallowed.[8]

  • The Aminopropanol Side Chain: Similar aminopropanol structures are classified as corrosive, capable of causing severe skin burns and eye damage. They can also be harmful if swallowed or absorbed through the skin.

Given this composite structure, we must assume the compound may exhibit the following hazards until proven otherwise:

  • Skin Irritation or Corrosion (H315/H314): Potential to cause skin irritation, or in more severe cases, chemical burns upon contact.[6][7]

  • Serious Eye Damage (H318/H319): High risk of causing serious, potentially irreversible, eye damage upon contact.[6][7]

  • Acute Toxicity: Potential for harm if ingested, inhaled, or absorbed through the skin.[8]

  • Respiratory Irritation (H335): If the compound is a fine powder, inhalation may cause respiratory tract irritation.[7][9]

This assessment dictates a stringent, multi-layered PPE strategy focused on preventing all routes of exposure: dermal, ocular, and inhalation.

Core PPE Requirements & Operational Protocols

All handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment.[10]

Eye and Face Protection

Direct ocular exposure is the most immediate and severe risk. Standard safety glasses are insufficient.

  • Mandatory Equipment: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[10]

  • High-Risk Operations: When there is a significant risk of splash (e.g., during bulk transfers, reactions under pressure, or cleaning spills), a full-face shield must be worn in addition to safety goggles. The face shield provides a secondary barrier protecting the entire face from splashes and airborne particles.

Skin and Body Protection

Preventing dermal contact is critical, as compounds of this class can be absorbed through the skin or cause direct damage.

  • Gloves: Handle with chemical-impermeable gloves at all times.[10]

    • Material: Nitrile rubber gloves are the standard recommendation. Always check the manufacturer's specifications for compatibility with thiazole derivatives and aminopropanols.

    • Protocol: Gloves must be inspected for tears or pinholes before each use.[10] Use the "double-gloving" technique for extended procedures or when handling higher concentrations to provide an additional layer of protection. Remove and replace gloves immediately if contamination is suspected. Never wear gloves outside the laboratory area.

  • Laboratory Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down to provide maximum coverage.

  • Additional Protection: For large-scale operations (>10g), consider using a chemically resistant apron and sleeve covers for enhanced protection against spills.

Respiratory Protection

The primary engineering control is the chemical fume hood. However, respiratory protection may be necessary in specific scenarios.

  • Weighing Operations: If handling the compound as a fine powder, weighing should be performed in a ventilated balance enclosure or a fume hood. If this is not possible, a NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge and a P100 (HEPA) filter is recommended to prevent inhalation of airborne particulates.[11]

  • Emergency/Spill Response: In the event of a large spill or if ventilation fails, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is essential.[9][10]

Procedural Workflow for PPE Selection

The level of PPE required is dictated by the specific task and the potential for exposure. The following flowchart provides a logical path for selecting the appropriate protective ensemble.

PPE_Workflow cluster_start Risk Assessment cluster_task Task Evaluation cluster_ppe PPE Ensemble start Start: Handling 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol task What is the scale and nature of the task? start->task ppe_low Standard PPE: - Nitrile Gloves (Single) - Safety Goggles - Lab Coat (Inside Fume Hood) task->ppe_low Low Risk (e.g., small-scale solution transfer, <1g, in fume hood) ppe_med Enhanced PPE: - Nitrile Gloves (Double) - Safety Goggles & Face Shield - Lab Coat - Respirator (if weighing powder) task->ppe_med Medium Risk (e.g., weighing solid, synthesis reaction setup, >1g) ppe_high Emergency/Large Spill PPE: - Heavy-duty Nitrile Gloves - Full-Face Respirator/SCBA - Chemical Resistant Suit/Apron task->ppe_high High Risk (e.g., large spill, ventilation failure)

Caption: PPE selection workflow based on task-specific risk.

Quantitative Safety Data & Handling Summary

ParameterGuideline / DataSource
Assumed Hazard Codes H314/H315 (Skin), H318/H319 (Eye), H302 (Oral), H335 (Inhalation)[6][7][8]
Primary Engineering Control Handle only in a certified chemical fume hood.[10]
Eye Protection Chemical safety goggles (minimum); add face shield for splash risk.[10]
Hand Protection Inspected nitrile rubber gloves; consider double-gloving.[7][10]
Skin Protection Fully-buttoned lab coat; chemical apron for large quantities.[10]
Respiratory Protection Required for weighing powders outside a ventilated enclosure or for spills.[9][11]

Emergency & Disposal Procedures

Spill Response
  • Evacuate & Alert: Immediately notify personnel in the area and evacuate if necessary.[12]

  • Control Ignition: Remove all sources of ignition.[10]

  • Contain: For small spills, contain the material with an inert absorbent like vermiculite or sand. Do not use combustible materials like paper towels.[12]

  • Cleanup: Wearing the appropriate enhanced PPE (Section 3), collect absorbed material using non-sparking tools into a designated, labeled hazardous waste container.[10][12]

  • Decontaminate: Clean the spill area thoroughly with soap and water. All cleanup materials must be disposed of as hazardous waste.[12]

Exposure First Aid
  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[10]

Disposal of Contaminated PPE and Waste

All materials, including gloves, absorbent pads, and empty containers, that come into contact with 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol must be treated as hazardous waste.[13]

  • Collection: Place all contaminated solid waste into a dedicated, clearly labeled hazardous waste container. The label must include "Hazardous Waste" and the full chemical name.[12]

  • Storage: Store the waste container in a designated satellite accumulation area, ensuring it is kept closed.[12]

  • Disposal: All waste must be disposed of through a certified environmental management or hazardous waste disposal company, in accordance with all federal, state, and local regulations.[12][13] Do not allow the chemical or its wash water to enter drains.[13]

References

  • CPAchem. (2022, May 17). Safety data sheet: 2-Amino-2-methyl-1-propanol. Retrieved from [Link]

  • Capot Chemical. (2026, January 10). MSDS of (R)-1-(Ethyl(methyl)amino)propan-2-ol. Retrieved from [Link]

  • Ilkiv, M. V., et al. (2022). Safety profile of thiazole derivative and its complex with PEG-based polymeric nanoparticles on liver and blood cells in tumor-bearing mice. Studia Biologica, 16(4), 19–32.
  • National Toxicology Program. (1992). (2-Amino-1,3-thiazol-4-yl)acetic acid Safety Information. PubChem. Retrieved from [Link]

  • Khan, I., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Retrieved from [Link]

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). International Journal of Advancement in Engineering Technology, Management and Applied Science, 4(1), 24-44.
  • Al-Ghorbani, M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S) ... carbamate. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 583.
  • Asim, M., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Molecules, 25(1), 146.), 146.

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